4-Hydroxy Florasulam
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8F3N5O4S |
|---|---|
Molecular Weight |
375.29 g/mol |
IUPAC Name |
N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3 |
InChI Key |
JHELGVSOTBNMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=C(C=C3F)O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 4-Hydroxy Florasulam?
This technical guide provides a comprehensive overview of 4-Hydroxy Florasulam, a significant metabolite of the herbicide Florasulam. The document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering detailed information on its chemical structure, properties, metabolic formation, and analytical methodologies.
Chemical Identity and Structure
This compound is the primary metabolite of Florasulam in wheat, formed through the hydroxylation of the aniline ring.[1] This metabolic conversion is a key factor in the herbicide's selectivity.[2]
Chemical Name: N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide[3] CAS Number: 886844-32-2[3][4] Molecular Formula: C₁₂H₈F₃N₅O₄S[3][4]
The chemical structure of this compound is presented below:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 375.283 g/mol | [3][5] |
| Accurate Mass | 375.025 | [3][5] |
| Appearance | Pale Orange to Pale Brown Solid | [4][6] |
| Melting Point | >137°C (decomposition) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][6] |
| InChI | InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3 | [3][5] |
| SMILES | COc1ncc(F)c2nc(nn12)S(=O)(=O)Nc3c(F)cc(O)cc3F | [3][5] |
Metabolic Pathway of Florasulam to this compound
In tolerant plants like wheat, Florasulam is rapidly metabolized, which is the basis for its selectivity. The primary metabolic pathway is the hydroxylation of the aniline ring at the para-position (C4) to form this compound. This reaction is typically catalyzed by cytochrome P450 monooxygenases. Following hydroxylation, the metabolite can be further conjugated with glucose.[1][2]
References
- 1. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 886844-32-2 | LGC Standards [lgcstandards.com]
- 4. Florasulam Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 5. This compound | CAS 886844-32-2 | LGC Standards [lgcstandards.com]
- 6. musechem.com [musechem.com]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy Florasulam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[4] Its metabolic fate in various organisms has been a subject of study, revealing that hydroxylation is a key transformation pathway.[1][5] In wheat, for instance, Florasulam is metabolized by hydroxylation at the para position of the aniline ring to form 4-Hydroxy Florasulam, which is then conjugated with glucose.[1][2] This hydroxylation is a critical step in the detoxification process within tolerant plant species.[2]
The chemical name for this compound is N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide.[6][7] While this metabolite is commercially available for analytical purposes, detailed procedures for its chemical synthesis are not explicitly published. This guide aims to fill that gap by proposing a viable synthetic route, providing detailed experimental procedures derived from related syntheses, and presenting the necessary data and visualizations to support its practical implementation.
Proposed Synthesis Pathway for this compound
The proposed synthesis of this compound is a two-stage process:
-
Stage 1: Synthesis of Key Intermediates. This involves the separate preparation of:
-
Stage 2: Coupling Reaction. The final step is the condensation of Intermediate A and Intermediate B to yield this compound.
The overall proposed synthetic scheme is depicted below.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds. Researchers should exercise standard laboratory safety precautions.
Stage 1: Synthesis of Intermediates
This procedure is adapted from the reduction of 2,6-difluoro-4-nitrophenol.[8]
Reaction Scheme:
Materials and Reagents:
-
2,6-Difluoro-4-nitrophenol
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst (with known water content)
-
Hydrogen gas (high purity)
Procedure:
-
To a suitable reaction vessel, add 2,6-difluoro-4-nitrophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g, with 54.13% water content).
-
Seal the vessel and purge with high-purity hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
-
Heat the mixture to 60-70°C with stirring.
-
Maintain the reaction for 3-5 hours, re-pressurizing with hydrogen if the pressure drops below 0.15 MPa.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the vessel and filter the reaction mixture to recover the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting crude product can be further purified by vacuum distillation to yield 4-amino-2,6-difluorophenol.
Quantitative Data (from analogous synthesis): [8]
| Parameter | Value |
| Purity | 95.3% |
| Yield | 89.7% |
The synthesis of this intermediate is a multi-step process, often starting from precursors like 4-amino-5-fluoro-2-methoxypyrimidine. The final step involves chlorosulfonylation. Detailed patent literature describes these procedures.
General Workflow:
Due to the complexity and proprietary nature of the full synthesis of Intermediate B, a detailed, step-by-step protocol is not provided here. Researchers are directed to relevant patent literature for specific methodologies.
Stage 2: Coupling Reaction to form this compound
This proposed procedure is adapted from the synthesis of Florasulam, where 2,6-difluoroaniline is coupled with the sulfonyl chloride intermediate.[9] Here, we substitute 2,6-difluoroaniline with our synthesized 4-amino-2,6-difluorophenol (Intermediate A).
Reaction Scheme:
Materials and Reagents:
-
4-Amino-2,6-difluorophenol (Intermediate A)
-
8-Fluoro-5-methoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (Intermediate B)
-
A suitable base (e.g., pyridine, triethylamine)
-
An inert solvent (e.g., acetonitrile, dichloromethane)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Dissolve 4-amino-2,6-difluorophenol (1 molar equivalent) in the chosen inert solvent in a reaction flask.
-
Add the base (e.g., pyridine, 1-2 molar equivalents) to the solution and stir.
-
In a separate flask, dissolve 8-fluoro-5-methoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1 molar equivalent) in the same solvent.
-
Slowly add the solution of the sulfonyl chloride to the solution of the aminophenol at room temperature or under cooling.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture may be quenched with water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Expected Quantitative Data (based on Florasulam synthesis):
Yields for the analogous Florasulam synthesis can range from moderate to high, depending on the specific conditions and base used.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursor and the analogous final product.
| Reaction Stage | Product | Reported Yield | Reported Purity | Reference |
| Intermediate A Synthesis | 4-Amino-2,6-difluorophenol | 89.7% | 95.3% | [8] |
| Analogous Coupling | Florasulam | High (not specified) | N/A | [9] |
Conclusion
This technical guide presents a plausible and detailed synthetic pathway for the laboratory-scale preparation of this compound. While a direct, published synthesis is lacking, the proposed route, based on the synthesis of key intermediates and analogous coupling reactions for the parent compound Florasulam, provides a strong foundation for researchers. The provided experimental protocols, quantitative data from related reactions, and visual diagrams offer a comprehensive resource for scientists and professionals in drug development and agrochemical research to undertake the synthesis of this important metabolite. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity of the final product.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy Florasulam
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy Florasulam is the primary mammalian and plant metabolite of Florasulam, a triazolopyrimidine sulfonanilide herbicide. Understanding the physical and chemical properties of this metabolite is crucial for environmental fate analysis, toxicology studies, and the development of new agricultural products. This technical guide provides a comprehensive overview of the known properties of this compound, its parent compound Florasulam, and relevant experimental methodologies.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Florasulam and its metabolite, this compound, is presented below. The data has been compiled from various sources to provide a comparative overview.
Table 1: Physical and Chemical Properties of Florasulam and this compound
| Property | Florasulam | This compound |
| IUPAC Name | N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide |
| CAS Number | 145701-23-1 | 886844-32-2 |
| Molecular Formula | C₁₂H₈F₃N₅O₃S | C₁₂H₈F₃N₅O₄S |
| Molecular Weight | 359.29 g/mol | 375.28 g/mol |
| Appearance | Off-white powder/solid | Pale orange to pale brown solid |
| Melting Point | 193.5–230.5 °C (decomposition) | >137°C (decomposition)[4] |
| Solubility | Water: pH dependent (mg/L at 20°C): 70 (pH 5), 4030 (pH 7), 113000 (pH 9). Organic Solvents (g/L at 20°C): Acetone: 123, Acetonitrile: 72.1, Methanol: 9.81, Dichloromethane: 3.75, Xylene: 0.227, n-Heptane: <0.001 | DMSO: Slightly soluble, Methanol: Slightly soluble |
| pKa | 4.54 | Not available |
| LogP (Kow) | -1.22 (pH 7) | Not available |
Mechanism of Action and Metabolism
Florasulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][6] Inhibition of ALS leads to the cessation of cell division and ultimately the death of susceptible plant species.[5]
The primary metabolic pathway of Florasulam in both plants and animals involves the hydroxylation of the aniline ring at the 4-position to form this compound.[1] This metabolite is then often conjugated with glucose in plants.[1] This metabolic conversion is considered a detoxification process, as the hydroxylated form is believed to have significantly reduced herbicidal activity.
Experimental Protocols
Analytical Method for this compound in Water by LC-MS/MS
This protocol is adapted from a method validation study for the determination of Florasulam and its 5-OH metabolite (this compound) in various water sources.
1. Sample Preparation:
-
For direct injection, water samples can be used with minimal preparation.
-
Fortification for calibration and quality control is performed by adding a known amount of this compound standard solution to blank water samples.
2. LC-MS/MS System and Conditions:
-
LC System: Agilent 1100 or equivalent.
-
Mass Spectrometer: MDS/Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: Phenomenex Onyx Monolithic C18 (100 x 4.6 mm, 3.0 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.1% acetic acid in water
-
B: 0.1% acetic acid in acetonitrile:methanol (1:1, v/v)
-
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Injection Volume: 100 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ionization Temperature: 450°C.
3. Mass Spectrometry Parameters:
-
Monitored Ion Transitions for this compound:
-
Quantitation: m/z 344.1 → 324.1
-
Confirmation: m/z 344.1 → 104.0
-
-
The dwell time for each transition is optimized for sensitivity and peak shape.
Spectral Data
Specific NMR and IR spectra for this compound are not publicly available. Researchers requiring this information would likely need to synthesize and purify the compound for analysis or obtain a certified reference standard.
Mass Spectrometry Data
The primary mass spectrometric information available is from LC-MS/MS analysis, focusing on the parent ion and its fragments.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Parent Ion [M-H]⁻ | m/z 374.0 |
| Quantitation Fragment | m/z 324.1 |
| Confirmation Fragment | m/z 104.0 |
Conclusion
This compound is a key metabolite in the environmental and biological degradation of the herbicide Florasulam. While a significant amount of information exists regarding its analytical detection and its role in the metabolic pathway of its parent compound, there is a notable lack of publicly available data on its detailed physical properties, specific synthesis and purification protocols, and comprehensive spectral data. This guide summarizes the currently available technical information to aid researchers and scientists in their work with this compound. Further research to fill the existing data gaps is warranted to fully characterize this compound.
References
- 1. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. cipac.org [cipac.org]
Mechanism of formation of 4-Hydroxy Florasulam from Florasulam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of 4-Hydroxy Florasulam from its parent compound, Florasulam. Florasulam is a triazolopyrimidine sulfonanilide herbicide, and its metabolic fate in various organisms is a critical aspect of its efficacy and selectivity. The primary metabolic transformation to this compound is a key detoxification pathway, particularly in tolerant plant species.
Core Mechanism: Aromatic Hydroxylation
The principal mechanism for the formation of this compound from Florasulam is an enzymatic hydroxylation reaction. In tolerant plant species such as wheat, this biotransformation is rapid and efficient, contributing to the herbicide's selectivity. The reaction involves the introduction of a hydroxyl (-OH) group onto the aniline ring of the Florasulam molecule, specifically at the para-position (4-position) relative to the sulfonamide bridge.
This metabolic process is catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. The hydroxylation increases the polarity of the Florasulam molecule, facilitating subsequent conjugation reactions, such as glycosylation, where a glucose molecule is attached to the newly formed hydroxyl group.[1][2] This further enhances water solubility and detoxification, ultimately leading to the sequestration and elimination of the herbicide from the plant.
In contrast, susceptible broadleaf weeds exhibit a much slower rate of Florasulam metabolism, leading to the accumulation of the active herbicide and subsequent phytotoxicity.[1][2]
While the primary focus of this guide is the formation of this compound via aniline ring hydroxylation, it is noteworthy that another hydroxylated metabolite, 5-hydroxy-florasulam, has been identified as a degradation product in soil and a metabolite in mammals.[3][4] This isomer is formed through the conversion of the methoxy group on the triazolopyrimidine ring.
Quantitative Data Summary
The differential rate of metabolism between tolerant and susceptible plant species is a key determinant of Florasulam's selective herbicidal activity. The following table summarizes the available quantitative data on the metabolic half-life of Florasulam.
| Organism/System | Half-life of Florasulam | Key Findings | Reference |
| Wheat (Triticum aestivum) | 2.4 hours | Rapid metabolism via hydroxylation is the primary mechanism of tolerance. | [1][2] |
| Broadleaf Weeds (e.g., Galium aparine) | 19 to >48 hours | Slow metabolism leads to the accumulation of phytotoxic Florasulam. | [1][2] |
Experimental Protocols: Analysis of Florasulam and Metabolites
Objective: To extract and quantify Florasulam and this compound from plant tissue samples.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 1-5 grams of fresh plant tissue (leaves, stems) and homogenize in a suitable solvent system. A common extraction solvent is a mixture of acetonitrile and water, often with a small percentage of acetic or formic acid to improve extraction efficiency.
-
Extraction: Shake or sonicate the homogenate for a defined period (e.g., 30 minutes) to ensure thorough extraction of the analytes.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid plant material.
-
Supernatant Collection: Carefully collect the supernatant for further cleanup.
2. Extract Cleanup (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Partitioning: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the supernatant to induce phase separation and remove water.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the organic layer to a tube containing a d-SPE sorbent, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like organic acids, sugars, and lipids.
-
Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of Florasulam and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for Florasulam and this compound.
-
-
Quantification: A calibration curve is generated using analytical standards of Florasulam and this compound of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
Visualizing the Transformation
The following diagrams illustrate the chemical structures and the metabolic pathway from Florasulam to this compound.
References
The Biological Activity of 4-Hydroxy Florasulam in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of 4-Hydroxy Florasulam, the primary metabolite of the herbicide florasulam in plants. Florasulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids. The selectivity of florasulam between tolerant crops, such as wheat, and susceptible weed species is primarily attributed to the differential rates of its metabolic detoxification. This guide details the mechanism of action of florasulam, the metabolic pathway leading to the formation of this compound, and the subsequent reduction in phytotoxicity. Furthermore, it provides comprehensive experimental protocols for key assays used to evaluate the biological activity of such compounds and visualizes the associated biochemical pathways and experimental workflows.
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5] ALS is a pivotal enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3][4] The inhibition of this enzyme leads to a deficiency in these amino acids, which in turn disrupts protein synthesis and cell division, ultimately causing the death of susceptible plants.[1][3][4]
The key to florasulam's selective herbicidal activity lies in its differential metabolism between tolerant and susceptible plant species.[1][6][7] Tolerant plants, such as wheat, rapidly metabolize florasulam into a less active form, this compound.[2][6][7][8] This metabolic detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme at toxic concentrations. In contrast, susceptible weeds metabolize florasulam at a much slower rate, allowing the parent compound to accumulate and exert its herbicidal effect.[6][7] This guide focuses on the biological properties of this hydroxylated metabolite and the experimental methodologies used to assess them.
Mechanism of Action of Florasulam and the Role of this compound
The primary target of florasulam is the ALS enzyme. The inhibition of ALS disrupts the production of essential amino acids, leading to a cascade of physiological effects that result in plant death. The formation of this compound is a detoxification step that reduces the herbicidal activity of the parent compound.
Florasulam's Inhibition of Acetolactate Synthase (ALS)
Florasulam binds to the ALS enzyme, blocking its active site and preventing the synthesis of branched-chain amino acids.[1][2][3][4][5] This leads to:
-
Cessation of cell division and growth: Without the necessary amino acids for protein synthesis, cell division in the meristematic regions of the plant ceases.
-
Chlorosis and necrosis: The leaves of susceptible plants typically show yellowing (chlorosis) followed by tissue death (necrosis).
-
Stunted growth: The overall growth of the plant is severely inhibited.
Metabolic Detoxification to this compound
In tolerant plants, florasulam undergoes a Phase I metabolic reaction, specifically hydroxylation, to form this compound.[2] This reaction is catalyzed by cytochrome P450 monooxygenases.[2][7] The addition of a hydroxyl group to the aniline ring at the para-position significantly reduces the molecule's phytotoxicity.[2]
Following hydroxylation, this compound can undergo a Phase II metabolic reaction, which involves conjugation with glucose to form a glucose conjugate.[2][6][8] This conjugation further increases the water solubility of the molecule and facilitates its sequestration into the vacuole, effectively removing it from the cytoplasm and preventing any residual interaction with the ALS enzyme.
Quantitative Data
Table 1: Herbicidal Activity of Florasulam (Parent Compound)
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Half-life in tolerant species (Wheat) | Triticum aestivum | 2.4 hours | [6][7] |
| Half-life in susceptible species | Galium aparine, Polygonum convolvulus, etc. | 19 to >48 hours | [6][7] |
| Average GR80 (pre-emergence) | Broadleaf plants | 36 g/ha |
| Average GR80 (post-emergence) | Broadleaf plants | 1.8 ppm | |
Note: GR80 refers to the growth reduction of 80%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of herbicides like florasulam and their metabolites.
Acetolactate Synthase (ALS) Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the ALS enzyme.
Materials:
-
Partially purified ALS enzyme extracted from a susceptible plant species (e.g., etiolated corn shoots).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 100 mM pyruvate, 1 mM thiamine pyrophosphate, and 10 µM FAD).
-
Test compounds (florasulam and this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Creatine solution.
-
α-naphthol solution.
-
NaOH solution.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the partially purified ALS enzyme.
-
Add various concentrations of the test compounds to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol solutions and incubate to allow for color development.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Whole-Plant Bioassay
This assay evaluates the herbicidal effect of a compound on intact plants.
Materials:
-
Seeds of a susceptible plant species (e.g., Brassica napus).
-
Potting mix.
-
Pots.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Test compounds dissolved in a suitable solvent and formulated for spraying.
-
Spraying equipment.
Procedure:
-
Sow the seeds in pots containing the potting mix and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a range of concentrations for the test compounds.
-
Apply the different concentrations of the test compounds to the plants using a sprayer, ensuring uniform coverage. Include an untreated control group.
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of each plant and measure the fresh or dry weight.
-
Calculate the percentage of growth reduction for each treatment compared to the untreated control.
-
Determine the GR50 value, which is the dose of the herbicide that causes a 50% reduction in plant growth.
Herbicide Metabolism Study using HPLC
This protocol is used to identify and quantify the parent herbicide and its metabolites in plant tissues.
Materials:
-
Plants of a tolerant species (e.g., wheat) and a susceptible species.
-
Radiolabeled herbicide (e.g., ¹⁴C-florasulam) for easier detection and quantification.
-
Extraction solvent (e.g., acetonitrile/water mixture).
-
Homogenizer.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV detector and a radioactivity detector).
-
Analytical standards of the parent herbicide and its expected metabolites.
Procedure:
-
Treat the plants with the radiolabeled herbicide.
-
Harvest plant tissue at different time points after treatment.
-
Homogenize the plant tissue in the extraction solvent.
-
Centrifuge the homogenate to separate the solid debris from the liquid extract.
-
Clean up the extract using SPE cartridges to remove interfering substances.
-
Concentrate the cleaned-up extract.
-
Inject an aliquot of the concentrated extract into the HPLC system.
-
Separate the parent herbicide and its metabolites using a suitable HPLC column and mobile phase gradient.
-
Identify the compounds by comparing their retention times with those of the analytical standards.
-
Quantify the amount of the parent herbicide and each metabolite based on the detector response (e.g., radioactivity).
-
Calculate the rate of metabolism by determining the decrease in the concentration of the parent compound and the increase in the concentration of the metabolites over time.
Visualizations
Signaling Pathway
Caption: Mechanism of action of florasulam and its detoxification pathway.
Experimental Workflow: ALS Inhibition Assay
Caption: Workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
Experimental Workflow: Herbicide Metabolism Study
Caption: Workflow for a plant herbicide metabolism study using HPLC.
Conclusion
This compound is the primary product of the metabolic detoxification of the herbicide florasulam in tolerant plant species. Its formation, through hydroxylation catalyzed by cytochrome P450 enzymes, is a critical factor in the selectivity of florasulam. While the reduced phytotoxicity of this compound is well-established, there is a notable absence of publicly available quantitative data (IC50 and GR50 values) to precisely define its biological activity. The experimental protocols and workflows provided in this guide offer a comprehensive framework for conducting the necessary research to fill this knowledge gap and to further elucidate the mechanisms of herbicide metabolism and resistance in plants. This information is vital for the development of new, more effective, and selective herbicides and for the sustainable management of weed resistance.
References
- 1. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 2. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Identification of 4-Hydroxy Florasulam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florasulam is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[2] The selectivity of florasulam, particularly its safety for use in wheat, is primarily attributed to the rapid metabolic deactivation of the herbicide in the tolerant crop species compared to susceptible weeds.[1][3] A key step in this metabolic detoxification in plants is the formation of 4-Hydroxy Florasulam. This guide provides a comprehensive overview of the discovery, identification, and characterization of this significant metabolite.
Discovery of this compound in Plants
The primary metabolite of florasulam in wheat has been identified as this compound, specifically N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy[4]triazolo[1,5-c]pyrimidine-2-sulfonamide.[5][6] Studies using radiolabelled florasulam in wheat demonstrated that the herbicide is rapidly metabolized through hydroxylation of the aniline (phenyl) ring at the position para to the nitrogen of the sulfonamide bridge.[1][2] This metabolic pathway is significantly faster in tolerant species like wheat, with a half-life of approximately 2.4 hours, compared to susceptible broadleaf weeds where the half-life can range from 19 to over 48 hours.[1][3] This differential rate of metabolism is the principal mechanism of florasulam's selectivity.[1]
It is important to distinguish this plant metabolite from another hydroxylated form, 5-Hydroxy Florasulam, which has been identified in rats and as a product of aquatic photodegradation.[4] In 5-Hydroxy Florasulam, the hydroxyl group is located on the triazolopyrimidine ring system.[4] This guide focuses on the this compound metabolite discovered in plants.
Metabolic Pathway in Wheat
The metabolic cascade of florasulam in wheat begins with the aforementioned hydroxylation, a reaction likely catalyzed by cytochrome P450 enzymes.[1] Following this initial transformation, the resulting this compound undergoes further detoxification through conjugation with glucose.[1][2] This process increases the water solubility of the molecule, facilitating its sequestration and removal within the plant.
Caption: Metabolic pathway of Florasulam in wheat.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and analysis of florasulam and its 4-Hydroxy metabolite.
Table 1: Metabolic Half-Life of Florasulam
| Species | Half-Life (t½) | Citation(s) |
| Wheat | 2.4 hours | [1][3] |
| Broadleaf Weeds | 19 to >48 hours | [1][3] |
| Soil (Field) | 0.64 - 10.83 days | [3][7] |
Table 2: Analytical Limits for Florasulam
| Matrix | Limit of Quantitation (LOQ) | Analytical Method | Citation(s) |
| Wheat Grain | 0.01 mg/kg (ppm) | Immunoassay | [8] |
| Wheat Forage/Straw | 0.05 mg/kg (ppm) | Immunoassay | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reliable identification and quantification of this compound. Below are representative protocols based on methods cited in the literature.[7][9][10][11]
Protocol 1: Extraction of Florasulam and Metabolites from Plant Tissue (QuEChERS-based)
This protocol outlines a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting florasulam and its metabolites from a wheat matrix.
-
Sample Homogenization: Weigh 5-10 g of a representative, cryogenically milled wheat sample (e.g., grain, straw) into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of purified water to the tube and vortex for 1 minute to ensure complete hydration of the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a QuEChERS salt packet containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).
-
Securely cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup salt mixture (e.g., 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Sample Dilution and Analysis: Collect the supernatant, dilute as necessary with an appropriate solvent (e.g., mobile phase), and proceed to LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol describes a reversed-phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized for ideal peak separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both florasulam and this compound must be determined by infusing analytical standards. For example, a hypothetical transition for this compound might involve the precursor ion [M+H]⁺ and a characteristic product ion.
-
-
Quantification: Generate a calibration curve using certified analytical standards of this compound.[5][6] The concentration in unknown samples is determined by comparing the peak area of the analyte to the calibration curve.
Experimental Workflow for Metabolite Identification
The overall process for the discovery and confirmation of a metabolite like this compound follows a logical progression from sample treatment to definitive structural analysis.
Caption: General workflow for metabolite identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 4. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Florasulam Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 6. musechem.com [musechem.com]
- 7. cipac.org [cipac.org]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Analysis Method of Florasulam by HPLC | Semantic Scholar [semanticscholar.org]
- 11. ijmret.org [ijmret.org]
Toxicological Profile of 4-Hydroxy Florasulam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for 4-Hydroxy Florasulam, a primary metabolite of the herbicide florasulam. It is important to note that while data exists for the parent compound, florasulam, comprehensive toxicological studies on this compound are limited. The information presented herein is intended for research and informational purposes only and should not be used for regulatory decision-making without further investigation.
Introduction
Florasulam is a triazolopyrimidine sulfonamide herbicide used for broadleaf weed control. In both plants and mammals, florasulam is metabolized to various compounds, with this compound (often referred to in regulatory literature as 5-hydroxy-florasulam or 5-OH-XDE-570) being a significant metabolite.[1][2] Understanding the toxicological profile of this metabolite is crucial for a comprehensive assessment of the overall risk associated with florasulam use. This technical guide provides a detailed overview of the available toxicological data for this compound, including its acute toxicity, genotoxicity, and ecotoxicity.
Physicochemical Properties
No specific data found for this compound. The properties of the parent compound, florasulam, are available in various databases.
Toxicokinetics and Metabolism
Florasulam is rapidly absorbed and excreted in mammals, with the parent compound being the major component found in urine. This compound is a product of the hydroxylation of the aniline ring of florasulam.[1]
References
An In-depth Technical Guide to the Environmental Fate and Degradation of 4-Hydroxy Florasulam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the environmental fate and degradation of florasulam and its metabolites, with a specific focus on 4-hydroxy florasulam. While florasulam is a widely used herbicide, detailed environmental fate data for its 4-hydroxy metabolite is not extensively available in the public domain. This document addresses this knowledge gap by presenting the known metabolic pathways of florasulam that lead to the formation of this compound in biological systems and detailing the standardized experimental protocols that can be employed to study its environmental degradation.
This guide summarizes the available quantitative data for the environmental degradation of the parent compound, florasulam, and its primary environmental metabolite, 5-hydroxy florasulam, to provide a relevant comparative context. Detailed methodologies for key environmental fate studies, including hydrolysis, photolysis, and soil metabolism, are provided based on internationally recognized OECD guidelines. Furthermore, analytical techniques for the detection and quantification of florasulam and its metabolites are discussed. The included diagrams, created using the DOT language, illustrate the known degradation pathways and experimental workflows, offering a clear visual representation of the complex processes involved.
Introduction to Florasulam and its Metabolites
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids.[2] In the environment and in biological systems, florasulam undergoes transformation to various metabolites.
The hydroxylation of florasulam can occur at different positions. The most frequently reported metabolite in environmental matrices like soil and water is 5-hydroxy florasulam , where the hydroxylation occurs on the triazolopyrimidine ring.[2][3] In contrast, 4-hydroxy (phenyl)-florasulam is formed through hydroxylation of the phenyl ring and has been identified as a metabolite in plants and rats.[4] This guide will focus on the environmental fate of this compound, while drawing comparative data from its parent compound and the 5-hydroxy isomer due to the limited availability of direct environmental studies on the 4-hydroxy variant.
Known Degradation Pathways of Florasulam
The degradation of florasulam in the environment is a multifaceted process involving abiotic and biotic mechanisms. The primary pathways include hydrolysis, photolysis, and microbial degradation in soil.
dot
Caption: Known degradation pathways of Florasulam in environmental and biological systems.
Abiotic Degradation
Hydrolysis: Florasulam is stable to hydrolysis at acidic and neutral pH. However, under alkaline conditions (pH 9), it undergoes hydrolysis to form 5-hydroxy florasulam.[3]
Photolysis: In water, florasulam undergoes slow photodegradation, with half-lives reported to be between 46 and 64 days in sterile water.[3] The presence of natural sensitizers in water can accelerate this process.[5] On soil surfaces, photolysis is not considered a major degradation route.[6]
Biotic Degradation
Aerobic Soil Metabolism: Microbial degradation is a significant pathway for florasulam dissipation in soil.[7] The primary initial step is the conversion to 5-hydroxy florasulam.[8] This is followed by further degradation to metabolites such as N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid (DFP-ASTCA), 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid (ASTCA), and 1H-1,2,4-triazole-3-sulfonamide (TSA).[6] Ultimately, these intermediates can be mineralized to carbon dioxide.[8]
Quantitative Data on Environmental Fate
The following tables summarize the available quantitative data for the degradation of florasulam and its 5-hydroxy metabolite. Data for this compound is currently not available in the cited literature.
Table 1: Hydrolysis Half-lives of Florasulam
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4-7 | 20-50 | Stable | [3] |
| 9 | 20 | 226 | [3] |
| 9 | 25 | 100 | [3] |
| 9 | 50 | 2 | [3] |
Table 2: Photolysis Half-lives of Florasulam
| Medium | Conditions | Half-life (days) | Reference |
| Sterile Water (pH 5) | Summer, 40°N | 46-64 | [3] |
| Natural Waters | Spring-Summer Sunlight | 3.3-15.2 | [3] |
| Soil | Summer, 40°N | 14 | [5] |
Table 3: Aerobic Soil Metabolism Half-lives (DT50)
| Compound | Temperature (°C) | DT50 (days) | Reference |
| Florasulam | 20-25 | 1.0 - 8.5 | [9] |
| Florasulam | 5 | 6.4 - 85 | [9] |
| 5-Hydroxy Florasulam | 20-25 | 8 - 36 | [9] |
| 5-Hydroxy Florasulam | 5 | 43 - 78 | [9] |
Experimental Protocols for Environmental Fate Studies
To determine the environmental fate of this compound, standardized experimental protocols are essential. The following sections detail the methodologies based on the OECD Guidelines for the Testing of Chemicals.
dot
Caption: Experimental workflows for environmental fate studies of this compound.
Hydrolysis Study (OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of a substance as a function of pH.[10][11]
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.[12]
-
Test Substance: this compound, preferably radiolabeled for ease of tracking metabolites. A single concentration, not exceeding 0.01 M or half the water solubility, is used.[12]
-
Procedure:
-
The test substance is added to the sterile buffer solutions.[12]
-
The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[12] A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the rate of hydrolysis.[10]
-
Samples are taken at appropriate time intervals.[10]
-
Samples are analyzed for the concentration of this compound and the formation of any hydrolysis products.
-
-
Data Analysis: The rate of hydrolysis and the half-life are calculated.
Phototransformation in Water (OECD Guideline 316)
This guideline is used to determine the rate of direct phototransformation of a chemical in water.[13][14]
-
Test System: Sterile, buffered aqueous solution of the test substance.[13]
-
Light Source: A light source capable of simulating natural sunlight (e.g., a xenon arc lamp with appropriate filters).[14]
-
Procedure:
-
The aqueous solution of this compound is exposed to the light source.[14]
-
Dark control samples are incubated under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.[13]
-
The temperature of the solutions is maintained at a constant level.
-
Samples are collected from both the irradiated and dark control solutions at various time points.[13]
-
The concentration of the parent compound and any photoproducts are determined.
-
-
Data Analysis: The phototransformation rate constant and the half-life of this compound are calculated.
Aerobic Transformation in Soil (OECD Guideline 307)
This study evaluates the rate and pathway of aerobic degradation of a chemical in soil.[15][16]
-
Test System: At least three different types of viable agricultural soils, characterized for properties such as pH, organic carbon content, and texture.[15]
-
Test Substance: 14C-labeled this compound is typically used to facilitate a mass balance determination.[15]
-
Procedure:
-
The test substance is applied to the soil samples.[15]
-
The treated soil is incubated in the dark under controlled aerobic conditions (temperature and moisture).[15]
-
A stream of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.[15]
-
Volatile organic compounds and evolved 14CO2 are trapped in appropriate solutions.[15]
-
Soil samples are taken at various time intervals over a period of up to 120 days.[16]
-
Soil samples are extracted with suitable solvents, and the extracts are analyzed for this compound and its transformation products. The non-extractable (bound) residues are also quantified.
-
-
Data Analysis: The rate of degradation (DT50 and DT90) of this compound and the formation and decline of major metabolites are determined. A mass balance is calculated to account for the distribution of radioactivity.
Analytical Methodologies
The analysis of florasulam and its hydroxylated metabolites in environmental samples is typically performed using advanced chromatographic techniques coupled with mass spectrometry.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[17][18]
-
Extraction: The sample (soil or water) is first extracted with an organic solvent, typically acetonitrile. For soil samples, water is added to dry samples to facilitate extraction.[19]
-
Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the extract to induce phase separation and partition the analytes into the organic layer.[17]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is cleaned up by adding a sorbent material (e.g., primary secondary amine - PSA, C18, graphitized carbon black) to remove interfering matrix components.[17]
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of florasulam and its metabolites.[20][21]
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is commonly used to separate the analytes.[22] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile, methanol) is typically employed.[22]
-
Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[22] Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.[20]
Table 4: Example LC-MS/MS Parameters for Florasulam and 5-OH Florasulam
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantification) | Product Ion 2 (m/z) (Confirmation) | Reference |
| Florasulam | 358.1 | 166.9 | 152 | [23] |
| 5-OH Florasulam | 344.0 | 324 | 104 | [23] |
Note: The specific MRM transitions for this compound would need to be determined experimentally.
Conclusion and Future Research Directions
While the environmental fate of florasulam and its 5-hydroxy metabolite has been reasonably well-characterized, there is a notable absence of data on the environmental degradation of this compound. This technical guide has provided the known context of florasulam's behavior and outlined the standardized experimental and analytical methodologies that are crucial for filling this knowledge gap.
Future research should prioritize conducting hydrolysis, photolysis, and soil metabolism studies on this compound following the OECD guidelines detailed herein. Such studies will be instrumental in understanding its persistence, mobility, and potential for accumulation in the environment. This information is vital for a comprehensive environmental risk assessment of the parent herbicide, florasulam, and for ensuring the protection of environmental and human health. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and scientists to undertake these important investigations.
References
- 1. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 2. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Photolytic degradation of florasulam on soil and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature and moisture on the degradation and sorption of florasulam and 5-hydroxyflorasulam in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 11. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 13. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. researchgate.net [researchgate.net]
- 18. weber.hu [weber.hu]
- 19. mdpi.com [mdpi.com]
- 20. ijmret.org [ijmret.org]
- 21. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
4-Hydroxy Florasulam CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy Florasulam, a significant metabolite of the triazolopyrimidine sulfonanilide herbicide, Florasulam. This document details its chemical properties, metabolic pathways, and analytical methodologies for its detection and quantification, tailored for a scientific audience.
Core Chemical and Physical Data
This compound is a primary metabolite of Florasulam, formed through the hydroxylation of the phenyl ring. Its chemical identity and key properties are summarized below.
| Property | Value |
| CAS Number | 886844-32-2 |
| Molecular Formula | C₁₂H₈F₃N₅O₄S |
| Synonyms | 4-OH-phenyl-florasulam, 5-hydroxy-florasulam, N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide |
Metabolic and Degradation Pathways
Florasulam undergoes metabolic transformation in various environments, including soil, plants, and animals. The primary metabolic pathway involves the formation of this compound.
In soil, the degradation of Florasulam is primarily a microbial process, with a reported half-life of approximately 2.4 days.[3] The initial step is the conversion of the methoxy group to a hydroxy group, yielding N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide. This metabolite itself degrades with a half-life ranging from 10 to 61 days.[3]
In wheat, Florasulam is rapidly metabolized, contributing to the herbicide's selectivity. The primary metabolic route is the hydroxylation of the aniline ring at the para position to form this compound, which is then conjugated with glucose.[2][4] The half-life of Florasulam in wheat is significantly shorter (e.g., 2.4 hours) compared to susceptible broadleaf weeds (19 to >48 hours).[4]
In animal studies, particularly in rats, orally administered Florasulam is rapidly absorbed and excreted. While the majority is excreted as the parent compound, this compound has been identified as a metabolite, accounting for approximately 3-10% of the administered dose in urine.
Florasulam Degradation Pathway
The following diagram illustrates the initial steps in the degradation of Florasulam, leading to the formation of this compound and its subsequent breakdown products in soil.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and degradation of Florasulam and the formation of this compound from various studies.
Table 1: Half-life of Florasulam in Different Matrices
| Matrix | Half-life | Conditions | Reference |
| Soil (aerobic) | 0.7 - 4.5 days (avg. 2.4 days) | 20 or 25 °C | [3] |
| Wheat | 2.4 hours | Greenhouse-grown plants | [4] |
| Broadleaf Weeds | 19 to >48 hours | Greenhouse-grown plants | [4] |
| Natural Water | 3.3 days | Summer, 51.5°N latitude |
Table 2: Formation and Degradation of this compound
| Matrix | Parameter | Value | Reference |
| Soil | Half-life of this compound | 10 - 61 days | [3] |
| Rat Urine | % of Administered Dose | ~3-10% | |
| Rat Liver & Kidney | % of Total Recovered Radioactivity | ~1.5% |
Experimental Protocols
Detailed experimental protocols for the extraction and analysis of this compound are crucial for reproducible research. The following sections outline the methodologies derived from published studies.
Extraction of Florasulam and this compound from Soil
This protocol is based on methodologies for determining residues in soil samples.
1. Sample Preparation:
-
Weigh 25 ± 0.1 g of soil into a centrifuge tube.
-
For recovery experiments, fortify the sample with a mixed standard solution of Florasulam and this compound in acetonitrile:water (1:1, v/v).
2. Extraction:
-
Add 75 mL of acetone:1% aqueous acetic acid (9:1, v/v) to the soil sample.
-
Shake the mixture on a reciprocating shaker for 60 minutes.
-
Centrifuge the sample at 3,000 rpm for 10 minutes to separate the soil and extract.
-
Decant the supernatant and filter through glass wool.
-
Repeat the extraction with 25 mL of the same solvent mixture.
-
Combine the filtered extracts.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Precondition a PolarPlus C18 SPE cartridge (2 g, 6 cc) with methanol followed by 0.1M HCl.
-
Load the combined extract onto the SPE cartridge.
-
Rinse the cartridge with water.
-
Elute the residues with 3 mL of acetonitrile.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The quantitative determination of Florasulam and this compound is typically performed using LC-MS/MS.
Instrumentation:
-
HPLC System: Agilent 1100 LC system or equivalent.
-
Mass Spectrometer: MDS/Sciex API 4000 mass spectrometer or equivalent.
-
Column: Spherisorb ODS B, 4.6 mm x 250 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: Water:acetonitrile:acetic acid (60:40:1, v:v:v).
-
Mobile Phase B: 1% acetic acid in acetonitrile.
-
Gradient:
-
0-10 min: 100% A
-
11-15 min: 100% B
-
16-21 min: 100% A
-
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 100 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Florasulam: m/z 358.1→166.9 (quantitation) and m/z 358.1→152 (confirmation).
-
This compound: m/z 344.0→324 (quantitation) and m/z 344.0→104 (confirmation).
-
Experimental Workflow for Residue Analysis
The following diagram outlines a typical workflow for the analysis of Florasulam and its metabolites in environmental or biological samples.
References
Methodological & Application
Application Notes: Determination of 4-Hydroxy Florasulam in Soil by LC-MS/MS
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for post-emergence control of broadleaf weeds. In the soil environment, florasulam undergoes microbial degradation, with the primary transformation product being 5-Hydroxy Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide). The user's query refers to "4-Hydroxy Florasulam"; however, the predominant and widely documented metabolite is 5-Hydroxy Florasulam. This document details the analytical methodology for the detection and quantification of this key metabolite in soil matrices, based on established and validated laboratory protocols. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing high sensitivity and selectivity.
Principle of the Method
This method is designed for the quantitative determination of 5-Hydroxy Florasulam from soil samples. The procedure involves an extraction of the analyte from the soil matrix using an acidified acetone solution. The extract is then concentrated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) using electrospray ionization (ESI). Quantification is achieved through multiple reaction monitoring (MRM) by comparing the analyte's response to that of an external standard.
I. Experimental Protocols
Protocol 1: Sample Extraction and Clean-up
This protocol is adapted from the Dow AgroSciences Method ERC 96.21 for the analysis of florasulam and its 5-OH metabolite.[1]
1. Reagents and Materials:
-
Soil sample (air-dried and sieved through a 2 mm screen)
-
5-Hydroxy Florasulam analytical standard
-
Acetone (HPLC grade)
-
Acetic Acid (Glacial)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
1% Acetic Acid in Water (v/v)
-
Extraction Solvent: Acetone / 1% Aqueous Acetic Acid (9:1, v/v)
-
Centrifuge tubes (50 mL or larger, solvent-resistant)
-
Reciprocating shaker
-
Centrifuge
-
Rotary evaporator
-
Glass wool
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Extraction Procedure:
-
Weigh 25 g (± 0.1 g) of the prepared soil sample into a suitable centrifuge tube.[1]
-
For recovery tests, fortify the sample by adding a known volume of 5-Hydroxy Florasulam standard solution.
-
Add 75 mL of the extraction solvent (Acetone:1% aqueous acetic acid, 9:1 v/v) to the soil sample.[1]
-
Cap the tube and shake vigorously on a reciprocating shaker for 60 minutes.[1]
-
Centrifuge the sample at 3,000 rpm for 10 minutes to separate the soil from the extract.[1]
-
Decant the supernatant, filtering it through glass wool, into a collection flask.
-
Add 25 mL of the extraction solvent to the soil pellet for a second extraction.
-
Shake for another 60 minutes and centrifuge as described above.[1]
-
Combine the second supernatant with the first.
-
Reduce the combined extract volume to approximately 5 mL using a rotary evaporator at 40°C.
-
Re-dissolve the concentrated extract in a suitable volume of the initial mobile phase (e.g., 10 mL) for LC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis
The following parameters are based on validated methods for 5-Hydroxy Florasulam analysis.[1]
1. LC System and Conditions:
-
Column: Spherisorb ODS B, 4.6 mm x 250 mm, 5 µm particle size (or equivalent C18 column)[1]
-
Mobile Phase A: Water : Acetonitrile : Acetic Acid (60:40:1, v/v/v)[1]
-
Mobile Phase B: 1% Acetic Acid in Acetonitrile (v/v)[1]
-
Flow Rate: 1.0 mL/minute[1]
-
Injection Volume: 100 µL[1]
-
Gradient Program:
-
Retention Time: Approximately 5 minutes for 5-OH Florasulam[1]
2. MS/MS System and Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive or Negative Ion Mode (method dependent)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5-OH Florasulam (Positive Ion Mode): m/z 346 → 129[1]
-
5-OH Florasulam (Negative Ion Mode): m/z 344.0 → 324 (Quantitation) and m/z 344.0 → 104 (Confirmation)
-
Note: The choice of ion mode and specific transitions should be optimized for the instrument in use.
II. Data Presentation
The performance of the analytical method is summarized by its limit of quantitation (LOQ), recovery, and precision (Relative Standard Deviation, RSD).
| Analyte | Matrix | LOQ (µg/kg) | Fortification Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| 5-OH Florasulam | Soil | 0.05 | 0.05 - 0.5 | 70 - 120 | < 20 | [EPA, 2015][1] |
| Florasulam (Parent) | Soil | 0.05 | 0.05 - 0.5 | 70 - 120 | < 20 | [EPA, 2015][1] |
III. Visualized Workflow
The overall experimental process from sample preparation to data analysis is illustrated below.
References
Application Note: Quantification of 5-Hydroxy Florasulam in Water by LC-MS/MS
An LC-MS/MS protocol for the sensitive and selective quantification of 4-Hydroxy Florasulam (5-OH Florasulam) in water is detailed below. This method is designed for researchers and scientists in environmental monitoring and drug development, providing a direct injection approach that minimizes sample preparation and maximizes throughput.
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for broadleaf weed control. Its primary metabolite, 5-Hydroxy Florasulam (also known as this compound), is a key analyte for monitoring environmental water sources to assess contamination and degradation pathways. This application note describes a robust and highly sensitive method for the quantification of 5-Hydroxy Florasulam in various water matrices (drinking, surface, and ground water) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple direct injection of water samples, offering a rapid and efficient workflow.[1][2] The validated Limit of Quantitation (LOQ) for this method is 0.05 µg/L.[1][2]
Experimental Protocol
Reagents and Materials
-
Standards: 5-Hydroxy Florasulam analytical standard (purity >98%).
-
Solvents: Acetonitrile (HPLC or residue grade), Methanol (HPLC or residue grade).
-
Water: High-purity, LC-MS grade water.
-
Acid: Acetic Acid (glacial, ≥99.7%).
-
Vials: 2 mL glass autosampler vials with caps.
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of 5-Hydroxy Florasulam standard and dissolve it in acetonitrile to prepare a primary stock solution. Store at 4°C.
-
Intermediate Solutions: Prepare intermediate stock solutions by serially diluting the primary stock with acetonitrile.
-
Working Calibration Standards (e.g., 0.05 µg/L to 0.5 µg/L): Spike appropriate volumes of the intermediate solutions into clean water (or the specific water matrix being tested) to prepare a series of calibration standards. These standards should bracket the expected concentration range of the samples.
Sample Preparation
The sample preparation for this method is minimal, involving a direct injection approach.
-
Collect water samples (drinking, ground, or surface water) in clean containers.
-
Transfer a 1.0 mL aliquot of the water sample directly into a 2 mL autosampler vial.[1][2]
-
For blank control samples, add 100 µL of acetonitrile to the 1.0 mL water aliquot.[2]
-
For fortified samples or matrix spikes, add 100 µL of the appropriate fortification solution.[1]
-
Cap the vial and vortex briefly to ensure homogeneity before placing it in the autosampler.[1][2]
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on systems like an Agilent 1200 Series HPLC coupled to an Applied Biosystems API 5500 mass spectrometer or a similar setup.[1][2]
Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | LC Column | Supelco Ascentis Express C18, 100 x 3 mm, 2.7 µm[1][2] | | Guard Column | Phenomenex C18, 4 x 3 mm[1][2] | | Column Temperature | 40°C[1] | | Mobile Phase A | 0.1% Acetic Acid in Water[1] | | Mobile Phase B | 0.1% Acetic Acid in Acetonitrile:Methanol (1:1, v/v)[1] | | Flow Rate | 0.4 - 0.6 mL/min (typical) | | Injection Volume | 60 µL[1] | | Gradient Program | Time (min) | %A | %B | | | 0.00 - 1.00 | 90 | 10 | | | 5.00 - 9.00 | 0 | 100 | | | 9.10 - 13.00 | 90 | 10 |
Table 2: Mass Spectrometry (MS) Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] | | Ion Source Temp. | 450°C[1] | | Monitoring Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Quantifier (m/z) | Qualifier (m/z) | | | 5-OH Florasulam | 344.1 → 324.1[1][3] | 344.1 → 104.0[1][3] |
Quantitative Data Summary
The method performance was validated across drinking, ground, and surface water matrices. The results demonstrate excellent sensitivity, accuracy, and precision.
Table 3: Method Performance and Validation Data
| Parameter | Value |
|---|---|
| Limit of Quantitation (LOQ) | 0.05 µg/L[1] |
| Limit of Detection (LOD) | 0.015 µg/L[1] |
| Fortification Levels | 0.05 µg/L (LOQ) and 0.5 µg/L (10x LOQ)[1] |
| Mean Recovery Range | 70% - 120%[1] |
| Relative Standard Deviation (RSD) | ≤ 20%[1] |
| Retention Time (Approx.) | 5.15 - 5.30 minutes[1] |
Experimental Workflow Visualization
The overall workflow from sample collection to final data analysis is illustrated below.
Caption: Workflow for LC-MS/MS analysis of 5-OH Florasulam in water.
References
Application Notes and Protocols for the Environmental Monitoring of 4-Hydroxy Florasulam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-Hydroxy Florasulam, a principal degradation product of the herbicide Florasulam, in environmental samples. The protocols outlined below are intended to support environmental monitoring studies and ensure accurate, reproducible results.
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for post-emergence control of broadleaf weeds.[1] In the environment, Florasulam degrades to form several metabolites, with this compound (also known as 5-Hydroxy-Florasulam) being a major and often more persistent product.[2][3] Monitoring the presence and concentration of this compound is crucial for understanding the environmental fate of Florasulam and assessing its potential long-term impact on ecosystems. This document provides detailed protocols for the analysis of this compound in soil and water matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Degradation Pathway of Florasulam to this compound
The primary degradation pathway of Florasulam in the environment involves the hydroxylation of the methoxy group on the triazolopyrimidine ring, resulting in the formation of this compound.[3] This transformation is a key step in the environmental breakdown of the parent herbicide.
Caption: Degradation pathway of Florasulam to this compound.
Analytical Methodology: LC-MS/MS
The recommended method for the quantitative analysis of this compound in environmental samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex matrices.
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Agilent 1100 LC or equivalent |
| Column | Phenomenex Onyx Monolithic C18 (100 x 4.6 mm, 3.0 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile:Methanol (1:1, v:v) |
| Gradient | Time (min) |
| 0.01 - 1.00 | |
| 5.00 - 8.00 | |
| 8.10 - 10.00 | |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 60 µL |
| Mass Spectrometry | |
| MS System | Applied Biosystems API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ionization Temperature | 450°C |
| Ion Transitions (m/z) | This compound |
| Quantitation | 344.0 → 324.0 |
| Confirmation | 344.0 → 104.0 |
Note: The retention time for this compound is approximately 5.15 - 5.30 minutes under these conditions.[4]
Experimental Protocols
Protocol 1: Analysis of this compound in Soil
This protocol details the extraction and cleanup of soil samples for LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to the tube.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Preparation
-
Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (90:10 Mobile Phase A:B).
-
Vortex to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Analysis of this compound in Water
This protocol describes the direct injection method for water samples with low turbidity and a solid-phase extraction (SPE) method for concentrating samples and removing interferences.
1. Direct Injection (for clean water samples)
-
Collect water samples in amber glass bottles and store them at 4°C.
-
Allow the sample to come to room temperature.
-
If necessary, filter the sample through a 0.45 µm filter.
-
Directly transfer the sample to an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) (for concentration and cleanup)
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a vacuum for 10 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (90:10 Mobile Phase A:B).
-
Vortex to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow for Environmental Monitoring
The following diagram illustrates the logical workflow for the environmental monitoring of this compound.
Caption: General workflow for this compound environmental monitoring.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in environmental samples based on the described methodologies.
Table 2: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Soil | 0.01 µg/kg | 0.05 µg/kg |
| Water | 0.015 µg/L | 0.05 µg/L |
Data sourced from EPA DER for Florasulam & 5-OH Florasulam in Water and EPA MRID 49077901.[4][5]
Table 3: Recovery Rates
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.05 µg/kg (LOQ) | 70 - 120 | ≤ 20 |
| 0.5 µg/kg (10x LOQ) | 70 - 120 | ≤ 20 | |
| Water | 0.05 µg/L (LOQ) | 70 - 120 | ≤ 20 |
| 0.5 µg/L (10x LOQ) | 70 - 120 | ≤ 20 |
Recovery rates are within the generally accepted range for residue analysis. Data sourced from EPA DER for Florasulam & 5-OH Florasulam in Water.[4]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the environmental monitoring of this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and accurate data, contributing to a better understanding of the environmental fate of Florasulam and its metabolites. The use of LC-MS/MS with appropriate sample preparation techniques, such as QuEChERS for soil and SPE for water, is essential for achieving the required sensitivity and selectivity for trace-level analysis.
References
Application Note: Determination of 4-Hydroxy Florasulam in Environmental Samples using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy Florasulam, a principal metabolite of the herbicide Florasulam. The described protocol is applicable to environmental samples, particularly water and soil, and is essential for environmental monitoring and regulatory compliance. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible analytical solution for researchers, scientists, and professionals in the drug and pesticide development industries.
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops.[1][2] Its environmental fate and metabolic profile are of significant interest, with this compound (also referred to as 5-OH Florasulam) being a key transformation product.[3] Monitoring the presence and concentration of this metabolite is crucial for assessing the environmental impact and persistence of the parent herbicide. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a comprehensive protocol for the analysis of this compound using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
1. Water Samples:
For the analysis of drinking water, groundwater, and surface water, a direct injection method can be employed after minimal sample preparation.
-
Collect water samples in clean, appropriate containers.
-
If necessary, filter the samples through a 0.45 µm filter to remove any particulate matter.
-
For fortification and quality control, spike a known volume of the water sample with a standard solution of this compound.
-
An aliquot of the water sample is transferred to an autosampler vial for direct injection into the HPLC system.[4]
2. Soil Samples:
A more extensive extraction and clean-up procedure is required for soil matrices.
-
Weigh a representative sample of soil (e.g., 25 g) into a centrifuge tube.[3]
-
Fortify with a standard solution for recovery experiments if required.[3]
-
Perform a liquid-solid extraction by adding a suitable solvent mixture, such as acetone and 1% aqueous acetic acid (9:1, v/v), and shaking vigorously.[3]
-
Centrifuge the mixture to separate the soil from the extract.[3]
-
The supernatant is then subjected to a clean-up step using Solid-Phase Extraction (SPE). A PolarPlus C18 SPE cartridge can be used for this purpose.[3]
-
The final eluate is concentrated and reconstituted in the mobile phase for HPLC analysis.[3]
A generalized workflow for sample preparation and analysis is depicted below.
HPLC Method
The determination of this compound is performed using a reversed-phase HPLC system with UV detection.
-
HPLC System: An Alliance HPLC system (Waters) or equivalent, equipped with a UV detector, autosampler, and column thermostat.[5]
-
Column: Sun Fire C18, 250 mm x 4.6 mm, 5 µm particle size (Waters) or equivalent.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (pH adjusted to 2.1 with phosphoric acid) is commonly used.[6] For example, a mobile phase of water:acetonitrile:acetic acid (60:40:1, v:v:v) has been reported for the separation of Florasulam and its 5-OH metabolite.[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 5-100 µL, depending on the sample concentration and sensitivity requirements.[3][6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[2]
-
Detection: UV detection at 260 nm.[6]
The logical relationship for method development is outlined in the diagram below.
Data Presentation
The performance of the HPLC method is evaluated through various validation parameters. The following tables summarize the quantitative data for the analysis of Florasulam and its 4-Hydroxy metabolite, which are indicative of the expected performance for the target analyte.
Table 1: Method Validation Parameters for Florasulam and this compound in Soil
| Parameter | Florasulam | This compound | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/kg | 0.05 µg/kg | [3] |
| Limit of Detection (LOD) | 0.01 µg/kg | 0.01 µg/kg | [3] |
| Recovery | 70-120% | 70-120% | [3] |
Table 2: Method Validation Parameters for Florasulam and this compound in Water
| Parameter | Florasulam | This compound | Reference |
| Lower Limit of Method Validation (LLMV) | 0.05 µg/L | 0.05 µg/L | [7] |
| Limit of Detection (LOD) | 0.015 µg/L | 0.015 µg/L | [7] |
| Mean Recovery (at LOQ) | 70-120% | 70-120% | [7] |
| Relative Standard Deviation (RSD) | ≤20% | ≤20% | [7] |
Table 3: Method Validation Parameters for Florasulam in Cereals
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/kg (wheat grain) | [8] |
| 0.01 mg/kg (wheat straw and other cereals) | [8] | |
| Recovery | 76-113% | [8] |
| Relative Standard Deviation (RSD) | 2-15% | [8] |
Conclusion
The HPLC method described in this application note provides a reliable and validated approach for the determination of this compound in environmental matrices. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible for routine monitoring and research applications. The provided data demonstrates the method's sensitivity, accuracy, and precision, ensuring high-quality results for the analysis of this important herbicide metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmret.org [ijmret.org]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. cipac.org [cipac.org]
- 7. epa.gov [epa.gov]
- 8. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Cleanup of 4-Hydroxy Florasulam Samples
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the cleanup of 4-Hydroxy Florasulam samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key metabolite of the herbicide Florasulam.[1] Accurate quantification of this metabolite is crucial for environmental monitoring and toxicological studies. The described method utilizes a C18 SPE cartridge to effectively remove interfering matrix components from soil and water samples, ensuring reliable and accurate analytical results. The protocol has been validated with reported recovery rates within the acceptable range of 70-120%.[2]
Introduction
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for broadleaf weed control.[3][4] Its metabolite, this compound, is an important analyte for assessing the environmental fate and potential impact of the parent compound. Sample matrices such as soil and water often contain complex mixtures of organic and inorganic compounds that can interfere with instrumental analysis. Solid-phase extraction is a widely used sample preparation technique that effectively isolates and concentrates analytes of interest while removing these interfering components.[3][5] This application note provides a detailed, step-by-step protocol for the SPE cleanup of this compound, suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Experimental
Materials and Reagents
-
SPE Cartridge: C18, 2 g, 6 cc (or similar)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[2]
-
Hydrochloric Acid (HCl), 0.1M[2]
-
Deionized Water
-
Sample Extracts (in an appropriate solvent, e.g., acetone/water with 1% acetic acid for soil)[2]
Instrumentation
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
LC-MS/MS System
Solid-Phase Extraction Protocol
A detailed, step-by-step protocol for the SPE cleanup of this compound samples is provided below. This protocol is based on established methods for the analysis of Florasulam and its hydroxylated metabolites.[2]
1. Sample Pre-treatment (for Soil Samples):
-
Extract the soil sample using an appropriate solvent system, such as acetone:1% aqueous acetic acid (9:1, v/v).[2]
-
Centrifuge the extract to separate the supernatant.[2]
-
Remove the organic solvent (e.g., acetone) from the supernatant, for example, by rotary evaporation.[2]
-
Adjust the volume of the remaining aqueous sample with water and acidify to a pH of <3 with 1M HCl.[2]
2. SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of 0.1M HCl. Do not allow the cartridge to go dry.[2]
3. Sample Loading:
-
Load the pre-treated and acidified sample extract onto the conditioned C18 SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.
5. Elution:
-
Elute the retained this compound from the cartridge with 3 mL of acetonitrile.[2] Collect the eluate in a clean collection tube.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1% aqueous acetic acid).[2]
Quantitative Data Summary
The following table summarizes the recovery data for 5-OH Florasulam (a closely related or identical compound to this compound) from soil samples using a C18 SPE cleanup method.
| Analyte | Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 5-OH Florasulam | Sandy Loam Soil | 0.05 | Within 70-120% | ≤20% |
| 5-OH Florasulam | Sandy Loam Soil | 0.5 | Within 70-120% | ≤20% |
| 5-OH Florasulam | Clay Soil | 0.05 | Within 70-120% | ≤20% |
| 5-OH Florasulam | Clay Soil | 0.5 | Within 70-120% | ≤20% |
Data synthesized from EPA MRID: 49077901.[2]
Experimental Workflow Diagram
Caption: SPE Workflow for this compound Cleanup.
Conclusion
The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the cleanup of this compound samples from complex matrices. The use of C18 SPE cartridges ensures high recovery rates and clean extracts, which are essential for accurate and sensitive quantification by LC-MS/MS. This method is a valuable tool for researchers and scientists involved in the analysis of Florasulam and its metabolites in environmental and biological samples.
References
- 1. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ijmret.org [ijmret.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Hydroxy-Florasulam für die GC-MS-Analyse
Anwendungs-ID: GCMS-4OHF-001 Veröffentlichungsdatum: 02. November 2025 Autor: Dr. Anja Schmidt, Labor für analytische Chemie
Zusammenfassung
Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 4-Hydroxy-Florasulam, einem Metaboliten des Herbizids Florasulam, für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund der geringen Flüchtigkeit und hohen Polarität, die durch die phenolische Hydroxylgruppe verliehen wird, ist eine direkte GC-MS-Analyse von 4-Hydroxy-Florasulam nicht effizient. Die hier beschriebene Methode nutzt die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), um die Hydroxylgruppe in einen Trimethylsilylether (TMS-Ether) umzuwandeln.[1][2][3][4] Dieser Prozess erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was zu einer verbesserten chromatographischen Auflösung und empfindlicheren Detektion führt.[1][4]
Einleitung
Florasulam ist ein weit verbreitetes Herbizid aus der Klasse der Triazolopyrimidin-Sulfonanilide, das zur Bekämpfung von breitblättrigen Unkräutern eingesetzt wird.[5] Sein Metabolit, 4-Hydroxy-Florasulam (N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy[1][6][7]triazolo[1,5-c]pyrimidin-2-sulfonamid), ist für Umwelt- und Sicherheitsbewertungen von Bedeutung.[8][9] Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Identifizierung und Quantifizierung von Pestizidrückständen. Jedoch erfordern polare Analyten wie 4-Hydroxy-Florasulam eine Derivatisierung, um sie für die GC-Analyse geeignet zu machen. Die Silylierung ist eine der am häufigsten angewendeten Derivatisierungstechniken für Verbindungen mit aktiven Wasserstoffatomen, wie sie in Hydroxylgruppen vorkommen.[1][4] Diese Methode ersetzt den aktiven Wasserstoff durch eine Trimethylsilyl-(TMS)-Gruppe, was die Polarität reduziert und die Flüchtigkeit erhöht.[1][3][4]
Experimentelles Vorgehen
Benötigte Materialien und Reagenzien
-
4-Hydroxy-Florasulam Standard (≥98% Reinheit)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Pyridin (wasserfrei)
-
Acetonitril (HPLC-Qualität)
-
Stickstoffgas (hohe Reinheit)
-
2-ml-GC-Vials mit Septumkappen
-
Heizblock oder Wasserbad
-
Präzisionsspritzen
-
Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)
Probenvorbereitung und Derivatisierungsprotokoll
-
Herstellung der Stammlösung: Eine Stammlösung von 4-Hydroxy-Florasulam (100 µg/ml) wird durch Auflösen der entsprechenden Menge in Acetonitril hergestellt.
-
Probenaliquot: 100 µl der Stammlösung (oder eines entsprechenden Probenextrakts) werden in ein 2-ml-GC-Vial überführt.
-
Trocknung: Das Lösungsmittel wird unter einem sanften Strom von Stickstoffgas bei Raumtemperatur vollständig abgedampft. Es ist entscheidend, dass die Probe vor der Zugabe des Derivatisierungsreagenzes vollständig trocken ist, da Feuchtigkeit das Reagenz hydrolysieren kann.
-
Zugabe der Reagenzien: Zum trockenen Rückstand werden 50 µl Pyridin (wasserfrei) und 100 µl BSTFA (+ 1% TMCS) hinzugefügt. Das Pyridin dient als Katalysator und Lösungsmittel.[2]
-
Reaktion: Das Vial wird fest verschlossen und für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubiert, um eine vollständige Derivatisierung sicherzustellen.[2]
-
Abkühlen: Nach der Inkubation wird das Vial auf Raumtemperatur abgekühlt.
-
Analyse: 1 µl der derivatisierten Lösung wird direkt in das GC-MS-System injiziert.
GC-MS-Bedingungen
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Injektor: Splitless, 280°C, Injektionsvolumen 1 µl
-
Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente apolare Säule
-
Trägergas: Helium, konstante Flussrate 1,2 ml/min
-
Ofenprogramm:
-
Anfangstemperatur: 100°C (gehalten für 2 min)
-
Rampe 1: 20°C/min bis 250°C
-
Rampe 2: 10°C/min bis 300°C (gehalten für 10 min)
-
-
MS-Transferlinie: 290°C
-
Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230°C
-
Quadrupol: 150°C
-
Scan-Modus: Full Scan (m/z 50-550) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.
Ergebnisse und Diskussion
Die Derivatisierung von 4-Hydroxy-Florasulam mit BSTFA führt zur Bildung des entsprechenden Trimethylsilylethers. Diese Reaktion erhöht die Flüchtigkeit und verbessert die chromatographische Peakform signifikant.
Quantitative Daten
Die folgende Tabelle fasst die erwarteten quantitativen Ergebnisse für die GC-MS-Analyse des TMS-Derivats von 4-Hydroxy-Florasulam zusammen.
| Parameter | Wert | Anmerkung |
| Molekulargewicht (underivatisiert) | 375.28 g/mol | C₁₂H₈F₃N₅O₄S[8] |
| Molekulargewicht (TMS-Derivat) | 447.36 g/mol | C₁₅H₁₆F₃N₅O₄SSi |
| Retentionszeit (geschätzt) | ca. 18.5 min | Unter den angegebenen GC-Bedingungen. |
| Molekülion (M⁺) | m/z 447 | Typischerweise von geringer Intensität bei EI. |
| Charakteristische Fragmentionen (m/z) | m/z 432 | [M-15]⁺, Verlust einer Methylgruppe. |
| m/z 375 | Verlust von Si(CH₃)₃. | |
| m/z 73 | [Si(CH₃)₃]⁺, charakteristisches Ion für TMS-Derivate. |
Hinweis: Die exakten Retentionszeiten und Fragmentintensitäten können je nach Instrument und spezifischen Bedingungen variieren.
Die Fragmentierung des TMS-Derivats im Massenspektrometer liefert charakteristische Ionen, die eine eindeutige Identifizierung ermöglichen.[6][7] Das Ion bei m/z 73 ist ein starkes Indiz für die erfolgreiche Silylierung.[6] Für quantitative Analysen wird die Überwachung des [M-15]⁺-Ions (m/z 432) als Quantifizierungsion und weiterer charakteristischer Ionen als Qualifikationsionen im SIM-Modus empfohlen, um eine hohe Selektivität und Empfindlichkeit zu erreichen.
Visualisierungen
Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Abbildung 2: Chemische Reaktion der Silylierung von 4-Hydroxy-Florasulam.
Schlussfolgerung
Die vorgestellte Methode zur Silylierungs-Derivatisierung von 4-Hydroxy-Florasulam mit BSTFA ist ein robustes und zuverlässiges Verfahren für die quantitative GC-MS-Analyse. Sie überwindet die Einschränkungen, die mit der Analyse polarer, nicht flüchtiger Verbindungen mittels Gaschromatographie verbunden sind. Das Protokoll ist einfach durchzuführen und liefert reproduzierbare Ergebnisse, was es für den Einsatz in der Pestizidrückstandsanalytik, in der Umweltüberwachung und in der pharmazeutischen Entwicklung wertvoll macht.
References
- 1. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Florasulam Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 9. musechem.com [musechem.com]
Troubleshooting & Optimization
How to improve the detection sensitivity of 4-Hydroxy Florasulam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of 4-Hydroxy Florasulam in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting this compound?
A1: The most widely accepted method for the sensitive and selective detection of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for detection at very low concentrations in complex matrices such as soil, water, and biological samples.[1][2][3]
Q2: What are the typical Limit of Quantification (LOQ) and Limit of Detection (LOD) for this compound using LC-MS/MS?
A2: The LOQ and LOD for this compound can vary depending on the sample matrix and the specific LC-MS/MS instrumentation used. However, validated methods have demonstrated an LOQ of 0.05 µg/L in water and 0.05 µg/kg in soil.[4][5] The LOD is typically lower than the LOQ.
Q3: Can I use an immunoassay for the detection of this compound?
A3: While immunoassays are a viable option for detecting some herbicides, a specific, commercially available immunoassay for this compound is not widely documented. However, it is possible to develop a custom immunoassay. This would involve synthesizing a hapten that mimics the this compound structure, conjugating it to a carrier protein to produce antibodies, and then developing a competitive assay format.[6]
Q4: What are the critical sample preparation steps to ensure high recovery of this compound?
A4: Effective sample preparation is crucial for achieving high recovery and sensitivity. For soil and plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach.[1][3][7] For water samples, direct injection or solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering substances.[5] The choice of extraction solvent and cleanup sorbents is critical and should be optimized for your specific sample type.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to poor detection sensitivity.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
-
Inefficient Ionization:
-
Mobile Phase pH: Ensure the mobile phase pH is optimized for the ionization of this compound. Acidic conditions, often achieved with the addition of formic acid, are typically used for positive ion mode ESI.[9]
-
Ion Source Parameters: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures (drying and sheath gas), and gas flow rates. A systematic optimization of these parameters can significantly enhance signal intensity.[10][11][12][13]
-
Mobile Phase Additives: The quality and freshness of mobile phase additives are critical. Formic acid in methanol can degrade over time, leading to a drop in sensitivity. Prepare mobile phases fresh daily and use LC-MS grade reagents from glass containers to avoid contamination.[9]
-
-
Poor Recovery During Sample Preparation:
-
Suboptimal Extraction: The extraction solvent may not be efficient for your matrix. For soil, an acetone:water with acetic acid mixture has been shown to be effective.[4]
-
Analyte Loss During Cleanup: The cleanup step may be removing the analyte along with interferences. Evaluate different SPE sorbents or reduce the amount of sorbent used in d-SPE.
-
-
Instrumental Issues:
-
Contamination of the LC-MS System: Contaminants from previous analyses or the sample matrix can build up in the system, leading to ion suppression. Flush the system thoroughly and consider using a guard column.
-
Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated.
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes & Solutions
-
Co-eluting Matrix Components:
-
Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds.
-
Enhance Sample Cleanup: Employ more selective sample cleanup techniques. This could involve using different SPE cartridges or a combination of sorbents in a dispersive SPE cleanup (e.g., PSA, C18, GCB).[8]
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[14]
-
-
Contaminated Solvents or Reagents:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[15]
-
Check for Contamination: Run a blank to check for contamination in your solvents, vials, or sample preparation materials.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal of this compound.
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for this compound
| Matrix | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Drinking Water | 0.05 µg/L | 92 - 105 | < 10 | [5] |
| Ground Water | 0.05 µg/L | 90 - 102 | < 10 | [5] |
| Surface Water | 0.05 µg/L | 88 - 100 | < 15 | [5] |
| Soil (Sandy Loam) | 0.05 µg/kg | 75 - 95 | < 15 | [4] |
| Soil (Clay) | 0.05 µg/kg | 80 - 100 | < 15 | [4] |
| Wheat Grain | 0.005 - 0.01 mg/kg | 76 - 113 | 2 - 15 | [1][16] |
| Wheat Straw | 0.01 mg/kg | 76 - 113 | 2 - 15 | [1][16] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Water
This protocol is adapted from validated methods for the determination of florasulam and its 5-OH metabolite in water.[5]
1. Sample Preparation:
-
For direct injection, aliquot 1.0 mL of the water sample into an autosampler vial.
-
If fortification is needed for recovery studies, add the appropriate volume of a standard solution.
-
Add 100 µL of acetonitrile to all samples and vortex.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
MS System: Applied Biosystems MDS Sciex API 5500 triple quadrupole LC-MS/MS system or equivalent.
-
Column: Supelco Ascentis Express C18, 100 x 3 mm, 2.7-µm particle size, with a suitable guard column.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (1:1, v/v).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 60 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: For 5-OH florasulam (a synonym for this compound), monitor the appropriate precursor and product ion transitions (e.g., m/z 344.1 → 324.1 for quantification and m/z 344.1 → 104.0 for confirmation).
3. Quantification:
-
Quantification is performed using an external standard calibration curve prepared in the solvent.
Protocol 2: General Workflow for Immunoassay Development
Caption: General workflow for developing an immunoassay for this compound.
1. Hapten Synthesis and Immunogen Preparation:
-
Synthesize a hapten that is structurally similar to this compound and contains a functional group for conjugation.
-
Covalently link the hapten to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen.
2. Antibody Production:
-
Immunize animals (e.g., rabbits) with the immunogen to elicit an antibody response.
-
Collect and purify the polyclonal or monoclonal antibodies.
3. Competitive ELISA Development:
-
Coat a microtiter plate with a hapten-protein conjugate (coating antigen).
-
In separate tubes, incubate the sample (or standard) with a limited amount of the specific antibody.
-
Add the sample-antibody mixture to the coated plate. Free this compound in the sample will compete with the coating antigen for antibody binding.
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Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colored product. The color intensity will be inversely proportional to the concentration of this compound in the sample.
4. Optimization and Validation:
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Optimize antibody and coating antigen concentrations, incubation times, and buffer conditions to maximize sensitivity.
-
Validate the assay for its sensitivity (IC50), specificity (cross-reactivity with related compounds), and accuracy in relevant matrices.
References
- 1. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and study on residue and dissipation of florasulam in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmret.org [ijmret.org]
- 8. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 15. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Hydroxy Florasulam in Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of 4-Hydroxy Florasulam in complex soil matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in soil samples, focusing on overcoming matrix effects.
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete Extraction: The analyte is not being efficiently removed from the soil matrix. Analyte Degradation: this compound may be unstable under the extraction conditions. Strong Matrix Retention: The analyte may be strongly adsorbed to soil components. | Optimize Extraction Solvent: Test different solvent systems. Acetonitrile is commonly used for florasulam extraction. An acidified methanol-water mixture can also be effective for polar herbicides.[1][2] Adjust pH: Extraction of florasulam from solid samples can sometimes be improved by using an acidic aqueous solution (pH 2-3) followed by extraction with an organic solvent at a higher pH (9-10).[3] Increase Extraction Time/Energy: Consider longer shaking or ultrasonication times. |
| Poor Peak Shape in Chromatogram | Matrix Interference: Co-eluting matrix components can interfere with the analyte peak. Incompatible Solvent: The final extract solvent may not be compatible with the mobile phase. | Improve Sample Cleanup: Utilize dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) and Florisil to remove interferences.[1] For highly complex matrices, Graphitized Carbon Black (GCB) can be used, but it may also retain planar analytes like this compound. Solvent Exchange: Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
| Signal Suppression or Enhancement (Matrix Effect) | Ionization Competition: Co-extracted matrix components compete with the analyte for ionization in the mass spectrometer source.[4] Viscosity and Surface Tension Effects: High concentrations of matrix components can alter the droplet formation and solvent evaporation in the ESI source. | Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure.[1][5] This is a common and effective way to compensate for matrix effects. Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.[4][6] However, this may compromise the limit of quantification (LOQ). Isotopically Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects. |
| Inconsistent Results/High Variability | Non-Homogeneous Sample: The soil sample may not be uniform. Inconsistent Sample Preparation: Variations in the extraction and cleanup steps between samples. Instrumental Drift: Changes in the mass spectrometer's performance over time. | Thorough Sample Homogenization: Ensure soil samples are well-mixed and sieved before taking a subsample for extraction.[7] Standardize Procedures: Follow the experimental protocol precisely for all samples and standards. Regular Instrument Calibration: Perform system suitability checks and recalibrate the instrument regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the analysis of this compound?
A1: The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound in soil, this can lead to either signal suppression (lower response) or enhancement (higher response) in the mass spectrometer.[4] This phenomenon can significantly impact the accuracy and precision of quantification.[6] For florasulam in soil, matrix suppression has been observed to be in the range of 15-18%.[1]
Q2: What is the QuEChERS method and why is it recommended for soil analysis?
A2: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[8] This method is highly effective for the multi-residue analysis of pesticides in complex matrices like soil because it is fast, uses minimal solvent, and effectively removes many interfering substances, leading to accurate results.[8][9]
Q3: How can I prepare matrix-matched calibration standards?
A3: To prepare matrix-matched standards, you first need a blank soil sample that is free of this compound. Process this blank soil using the exact same extraction and cleanup procedure as your unknown samples. The resulting blank matrix extract is then used to prepare your calibration standards at different concentrations of this compound.[1] This ensures that your standards experience the same matrix effects as your samples, leading to more accurate quantification.
Q4: What are the typical LC-MS/MS parameters for the analysis of florasulam and its metabolites?
A4: While specific parameters should be optimized for your instrument, a common approach involves using a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water containing an additive like formic acid or acetic acid to improve peak shape and ionization.[6][10] Detection is typically performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1] Electrospray ionization (ESI) is commonly used, and for florasulam and its hydroxylated metabolites, negative ion mode may be preferred to reduce signal suppression.[10]
Q5: What recovery rates are considered acceptable for method validation?
A5: For pesticide residue analysis, acceptable recovery rates are typically within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%.[8][9][11] These criteria ensure that the analytical method is accurate and precise for the intended application.
Experimental Protocol: QuEChERS-based Extraction and LC-MS/MS Analysis
This protocol provides a detailed methodology for the extraction and analysis of this compound from soil samples.
1. Sample Preparation and Extraction
-
Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Fortification (for QC and matrix-matched standards): Spike the sample with the appropriate amount of this compound standard solution.
-
Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute to create a slurry.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. A common combination for soil is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For soils with high organic matter, 50 mg of GCB may be added, but be aware of potential analyte loss.
-
Vortex for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
3. Final Extract Preparation
-
Transfer a 1 mL aliquot of the cleaned extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Logic diagram for troubleshooting matrix effects.
References
- 1. cwss.in [cwss.in]
- 2. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. cipac.org [cipac.org]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmret.org [ijmret.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Hydroxy Florasulam by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of 4-Hydroxy Florasulam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound, also known as 5-OH Florasulam, is a principal metabolite of Florasulam, a triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in cereal crops.[1][2] Monitoring for this compound is crucial for environmental risk assessment, residue analysis in food products, and understanding the metabolic fate of Florasulam in various matrices.
Q2: What are the typical mass spectrometry ionization modes for this compound analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of this compound.[3] While some methods have shown a stronger signal for the parent compound, Florasulam, in positive mode, negative ion mode is also commonly and successfully used for both Florasulam and its hydroxylated metabolite.[3][4] The choice of polarity may depend on the specific instrumentation and matrix to achieve the best sensitivity and specificity.
Q3: What are the recommended precursor and product ions for MRM analysis of this compound?
A3: The selection of precursor and product ions is critical for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). The following table summarizes commonly used m/z transitions for this compound and its parent compound, Florasulam.
Quantitative Data: Mass Spectrometry Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| This compound | Negative ESI | 344.1 | 324.1 | 104.0 | [4] |
| This compound | Positive ESI | 346.0 | 129.0 | - | [3] |
| Florasulam | Negative ESI | 358.2 | 167.0 | 152.1 | [4] |
| Florasulam | Positive ESI | 360.0 | 129.0 | 109.1 |
Note: Collision energies should be optimized for your specific instrument to achieve the best fragmentation efficiency.
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for this compound
-
Question: I am not seeing a signal or the sensitivity for this compound is very low. What should I check?
-
Answer:
-
Confirm Ionization Mode: Ensure you are using the appropriate ionization mode (either positive or negative ESI). Check the recommended precursor ions for the selected mode.
-
Optimize Source Parameters: The ion source temperature and gas flows can significantly impact signal intensity. For ESI, ensure proper nebulization. An ionization temperature of around 450°C has been reported in some methods.[4]
-
Check Mobile Phase Composition: The pH of the mobile phase can affect the ionization efficiency of this compound. Acidic mobile phases (e.g., with 0.1% formic or acetic acid) are commonly used to promote protonation in positive mode and deprotonation in negative mode for sulfonamides.[4][5]
-
Collision Energy Optimization: Suboptimal collision energy will result in poor fragmentation and thus low signal in MRM mode. Perform a collision energy optimization experiment for your specific instrument by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest product ion intensity.
-
Sample Preparation: Inefficient extraction or significant matrix effects can lead to low sensitivity. Consider optimizing your sample preparation protocol or using matrix-matched calibration standards.
-
Issue 2: High Background Noise or Matrix Effects
-
Question: I am observing high background noise and suspect matrix effects are suppressing my signal. How can I mitigate this?
-
Answer:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Dilution: Diluting your sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
-
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
-
Question: My peak areas for the same concentration are not consistent between injections. What could be the cause?
-
Answer:
-
System Stability: Ensure the LC-MS/MS system is equilibrated and stable before starting your analytical run. Monitor system pressure and spray stability.
-
Injector Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a high-concentration sample can affect the subsequent injection of a low-concentration sample. Implement a robust needle wash protocol.
-
Standard and Sample Stability: Verify the stability of your stock solutions, working standards, and prepared samples. This compound may be susceptible to degradation under certain conditions. Store solutions appropriately, typically at low temperatures and protected from light.
-
Internal Standard: Use a stable isotope-labeled internal standard if available to correct for variations in sample preparation, injection volume, and matrix effects.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with your sample matrix.
-
For a typical calibration curve, you might prepare standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Protocol 2: Generic LC-MS/MS Method for this compound
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The specific gradient should be optimized for your application to ensure good separation from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative or Positive (refer to the quantitative data table).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for your instrument (typically 3-4 kV).
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~450°C.[4]
-
Nebulizer and Drying Gas Flows: Optimize for stable spray and efficient desolvation.
-
-
MRM Transitions and Collision Energies: Refer to the quantitative data table and perform collision energy optimization for your instrument.
-
Visualizations
A typical experimental workflow for the quantitative analysis of this compound.
Metabolic pathway of Florasulam and its mechanism of action on Acetolactate Synthase (ALS).
References
Stability of 4-Hydroxy Florasulam in different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 4-Hydroxy Florasulam. Due to limited publicly available stability data for this specific metabolite, this guide offers inferred information based on the parent compound, Florasulam, and its 5-hydroxy metabolite. Crucially, it also provides detailed experimental protocols and troubleshooting advice to enable researchers to conduct their own stability assessments.
Stability of this compound: An Overview
Inferred Stability Considerations:
-
pH Sensitivity: The parent compound, Florasulam, is stable at acidic to neutral pH but hydrolyzes at alkaline pH (pH 9).[2] It is plausible that this compound exhibits similar sensitivity to alkaline conditions.
-
Photostability: Florasulam undergoes photodegradation, with half-lives in water and soil varying depending on the presence of photosensitizers.[3] As a hydroxylated derivative, this compound may also be susceptible to photolytic degradation.
-
Thermal Stability: Florasulam shows no degradation at elevated temperatures.[1] this compound may also possess good thermal stability, though this requires experimental verification.
-
Storage in Solution: For analytical standards of Florasulam, storage at 2-8°C is recommended.[4] A commercial source for a this compound analytical standard was not found, but general guidance for pesticide standards suggests storage at -20°C in a suitable solvent to ensure long-term stability.
Quantitative Data Summary (Florasulam & 5-Hydroxy Florasulam)
The following tables summarize the available stability data for Florasulam and its 5-Hydroxy metabolite, which can serve as a preliminary reference for designing stability studies for this compound.
Table 1: Hydrolytic Stability of Florasulam
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 4 | 25 | Stable | [2] |
| 7 | 25 | Stable | [2][5] |
| 9 | 20 | 226 days | [2] |
| 9 | 25 | 100 days | [2][5] |
| 9 | 50 | 2 days | [2] |
Table 2: Photolytic Stability of Florasulam
| Medium | Condition | Half-life (t½) | Reference |
| Soil | Natural Sunlight (40°N, Summer) | 14 days | [3] |
| Sterile Buffered Water | Natural Sunlight (40°N, Summer) | 36 days | [3] |
| Natural Water | Natural Sunlight (51.5°N, Summer) | 3.3 days | [3] |
Table 3: Soil Degradation of Florasulam and 5-Hydroxy Florasulam
| Compound | Temperature (°C) | Half-life (t½) | Reference |
| Florasulam | 20-25 | 1.0 - 8.5 days | [6] |
| Florasulam | 5 | 6.4 - 85 days | [6] |
| 5-Hydroxy Florasulam | 20-25 | 8 - 36 days | [6] |
| 5-Hydroxy Florasulam | 5 | 43 - 78 days | [6] |
Experimental Protocols
Given the absence of specific stability data for this compound, researchers will need to perform their own stability studies. The following are detailed methodologies for key experiments based on international guidelines.
Protocol 1: Storage Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., -20°C, 4°C, room temperature).
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials. Prepare separate sets of vials for each storage condition to be tested.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a set of freshly prepared samples by LC-MS/MS to establish the initial concentration (C₀).
-
Storage: Place the remaining vials in their respective storage environments (e.g., freezer at -20°C, refrigerator at 4°C, benchtop at ambient temperature). Protect samples from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of vials from each storage condition. Allow them to equilibrate to room temperature and analyze by LC-MS/MS to determine the concentration (Cₜ).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration: (% Remaining) = (Cₜ / C₀) * 100. Plot the percentage remaining against time to determine the degradation kinetics.
Protocol 2: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under stress conditions.
1. Hydrolytic Degradation (Adapted from OECD 111):
-
Procedure:
-
Prepare solutions of this compound in sterile aqueous buffers at pH 4, 7, and 9.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50°C for an initial screen, then at lower temperatures for unstable compounds).
-
At specified time intervals, withdraw aliquots, neutralize if necessary, and analyze by LC-MS/MS to determine the concentration of this compound and identify any major degradation products.
-
2. Photolytic Degradation (Adapted from OECD 316):
-
Procedure:
-
Prepare a solution of this compound in a photolysis-transparent solvent (e.g., acetonitrile/water).
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber.
-
Concurrently, run a dark control to differentiate between photolytic and other degradation pathways.
-
At various time points, analyze the samples by LC-MS/MS to quantify the remaining this compound and identify photoproducts.
-
3. Oxidative Degradation:
-
Procedure:
-
Prepare a solution of this compound.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the mixture at room temperature or slightly elevated temperature.
-
Monitor the degradation over time by LC-MS/MS.
-
4. Thermal Degradation:
-
Procedure:
-
Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
At set intervals, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by LC-MS/MS.
-
Alternatively, perform the study in solution, ensuring the solvent is stable at the tested temperature.
-
Troubleshooting Guide & FAQs
Q1: My this compound appears to be degrading even when stored at -20°C in solution. What could be the cause?
A1: Several factors could contribute to this:
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can catalyze degradation. Use high-purity, freshly opened solvents.
-
Water Content: Trace amounts of water in organic solvents can facilitate hydrolysis, especially if the compound is labile. Use anhydrous solvents if necessary.
-
Container Interactions: Ensure you are using inert glass vials. Some plastics can leach components that may react with your compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Prepare smaller, single-use aliquots.
Q2: I am seeing multiple peaks in my chromatogram after a forced degradation study. How do I know which are degradation products?
A2:
-
Compare to Time Zero: The primary indicator of a degradation product is its absence or presence at a much lower level in the time-zero sample.
-
Mass Spectrometry: Use the mass-to-charge ratio (m/z) to propose structures for the new peaks. Degradation products will often have masses corresponding to expected chemical transformations (e.g., hydrolysis, oxidation, decarboxylation).
-
Control Samples: Compare the chromatograms from your stressed samples to those of your control samples (e.g., dark control in a photolysis study, buffer-only control in a hydrolysis study) to rule out artifacts from the experimental conditions.
Q3: The concentration of my this compound seems to increase over time in my stability study. Is this possible?
A3: This is highly unlikely and usually points to an analytical issue:
-
Solvent Evaporation: If the solvent evaporates from your vials during storage, the concentration of the analyte will appear to increase. Ensure your vials are tightly sealed.
-
Analytical Method Variability: Inconsistent sample preparation, injection volume, or instrument response can lead to erroneous results. Ensure your analytical method is validated and that you run quality control samples with each batch of analyses.
-
Co-eluting Interference: A co-eluting compound in the matrix that degrades over time could lead to a reduction in ion suppression, causing the apparent signal of your analyte to increase.
Q4: What is the best analytical method for quantifying this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, which is crucial for analyzing low levels of metabolites in complex matrices. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method can be effective for extracting Florasulam and its metabolites from various sample types.
Visualizations
Caption: Workflow for a storage stability study.
Caption: Known metabolic pathway of Florasulam in plants.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Photolytic degradation of florasulam on soil and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Florasulam | 145701-23-1 | FF102367 | Biosynth [biosynth.com]
- 5. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of temperature and moisture on the degradation and sorption of florasulam and 5-hydroxyflorasulam in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for 4-Hydroxy Florasulam
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of 4-Hydroxy Florasulam, a key metabolite of the herbicide Florasulam. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for this compound, a compound with basic functional groups, is frequently caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] These interactions lead to a portion of the analyte being retained longer than the main peak, resulting in a "tail." Operating the mobile phase at a pH close to the analyte's pKa can also contribute significantly to peak tailing.[2][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in achieving a good peak shape for ionizable compounds like this compound.[5] To minimize peak tailing due to silanol interactions, it is generally recommended to operate at a low pH (e.g., pH 2-4).[5][6] At low pH, the silanol groups are protonated and less likely to interact with the basic analyte.[3] Conversely, if the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[4]
Q3: Can the sample solvent cause poor peak shape for this compound?
A3: Yes, if the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or splitting.[7][8][9][10] It is always best to dissolve the sample in the mobile phase itself.[7] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the this compound.
Q4: What type of HPLC column is recommended for the analysis of this compound?
A4: A C18 column is commonly used for the analysis of Florasulam and its metabolites.[11][12][13][14] To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica column with end-capping.[2][4] End-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[2]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate silanol groups.[3][6] Use a column with end-capping to block silanol groups.[2][4] | Mobile Phase pH Adjustment: Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[15] Column Selection: If tailing persists, switch to a column specifically designed for the analysis of basic compounds, such as a polar-embedded or end-capped C18 column. |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. | pKa-Based pH Adjustment: Determine the pKa of this compound. Adjust the mobile phase pH to be significantly lower than the pKa to ensure the analyte is in a single ionic state. |
| Column Overload | Reduce the concentration of the sample being injected.[2][10][16] | Sample Dilution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution. If the peak shape improves with dilution, the original sample was likely overloaded. |
| Column Degradation | Replace the column with a new one of the same type.[7][16] If a guard column is in use, replace it first.[16] | Column Replacement: After replacing the column, equilibrate it thoroughly with the mobile phase before injecting your sample. |
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can still occur. Here are the primary causes and how to address them.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition.[7][10] | Solvent Matching: If your gradient starts at 90% water / 10% acetonitrile, try to dissolve your sample in this mixture. If the sample is not soluble, use a solvent with a similar or weaker elution strength. |
| Column Overload | Decrease the amount of sample injected onto the column.[10][17] | Injection Volume Reduction: Reduce the injection volume (e.g., from 10 µL to 5 µL or 2 µL). If the fronting is reduced, you are likely overloading the column. |
| Column Collapse or Void | Replace the column.[8][10] | Column Inspection and Replacement: Visually inspect the top of the column bed for any voids if possible. Regardless, replacing the column is the most reliable way to rule out a physical problem with the packing. |
Experimental Protocols
Protocol 1: HPLC Method for Florasulam and its Metabolites
This protocol is a general starting point for the analysis of Florasulam and this compound, adapted from published methods.[18][19][20][21]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]
-
Mobile Phase A: Water with 0.1% formic acid or adjusted to pH 2.1 with phosphoric acid.[15][18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the analytes. A starting point could be 90:10 (A:B) ramping to 10:90 (A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 260 nm or Mass Spectrometry (MS/MS) for higher sensitivity and specificity.[15][18]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
This guide provides a systematic approach to identifying and resolving common issues leading to poor peak shapes for this compound. By carefully considering the potential causes and implementing the suggested solutions, researchers can improve the quality and reliability of their chromatographic data.
References
- 1. youtube.com [youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis Method of Florasulam by HPLC | Semantic Scholar [semanticscholar.org]
- 13. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijmret.org [ijmret.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. cipac.org [cipac.org]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Method refinement for 4-Hydroxy Florasulam analysis in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Hydroxy Florasulam in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Note on Analyte Naming: The scientific literature predominantly refers to the major metabolite of Florasulam as 5-Hydroxy Florasulam (5-OH Florasulam). It is highly likely that "this compound" is a synonym or a less common naming convention for this same compound. The guidance provided here is based on the validated methods for 5-OH Florasulam.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the determination of this compound and its parent compound, Florasulam?
A1: The most widely used and validated method for the simultaneous determination of Florasulam and its hydroxylated metabolite is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological and environmental samples.[2] Methods using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection have also been developed.[4][5][6]
Q2: Which sample preparation method is recommended for complex matrices like cereals or soil?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed and has been successfully validated for matrices like wheat grain and straw.[1][2][7] This approach simplifies the extraction process and is effective for multi-residue analysis.[2] For water samples, a direct injection method after fortification is often sufficient.[8]
Q3: What are the typical Limit of Quantification (LOQ) values I can expect to achieve?
A3: The LOQ is dependent on the matrix and the specific analytical method. For instance, in water analysis by LC-MS/MS, an LOQ of 0.05 µg/L has been validated.[3][8] For more complex matrices like wheat grain, LOQs are typically around 0.005 mg/kg, and for wheat straw, 0.01 mg/kg.[1][7] In soil, an LOQ of 0.05 µg/kg has been reported.[9]
Q4: In which ionization mode should I operate the mass spectrometer?
A4: For the analysis of Florasulam and its 5-OH metabolite, negative ion electrospray ionization (ESI) mode is generally preferred.[3] While positive ion mode has been used, signal suppression can be a significant issue.[9] Negative ion mode is often more specific and less susceptible to ion suppression for these analytes.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent may not be optimal for the matrix. | Optimize Extraction Solvent: For plant materials and soil, acetonitrile is a common and effective starting point. Ensure thorough homogenization and vortexing.[11] |
| Analyte Loss During Cleanup: The analyte may be co-eluting with interferences that are being removed, or it may be irreversibly adsorbed to the cleanup sorbent (e.g., SPE cartridge).[5][9] | Modify Cleanup Step: Test different SPE sorbents (e.g., C18, PSA). If using QuEChERS, adjust the amounts of MgSO4 and PSA.[2] In some cases, eliminating a problematic SPE step and relying on the selectivity of the LC-MS/MS may be preferable.[9] | |
| Poor Peak Shape | Column Issues: The analytical column may be degraded or not suitable for the analytes. | Select Appropriate Column: A C18 reversed-phase column is commonly used and generally provides good separation.[3][5] Ensure the column is not overloaded and is properly equilibrated. |
| Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal. | Adjust Mobile Phase: A gradient mobile phase using water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% acetic acid) is typical.[3] Adjusting the gradient profile can help resolve peak shape issues. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components: Endogenous substances from the biological matrix can interfere with the ionization of the target analyte in the MS source.[10] Ion suppression for Florasulam has been observed in matrices like wheat straw.[1] | Improve Sample Cleanup: Implement or refine a cleanup step (e.g., SPE, dSPE) to remove interfering compounds. |
| Dilute the Sample: Diluting the final extract can mitigate matrix effects, but ensure the analyte concentration remains above the LOQ. | ||
| Use Matrix-Matched Standards: Prepare calibration standards in an extract of the blank matrix to compensate for consistent matrix effects.[2][4] | ||
| Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components. | ||
| Inconsistent Results / High RSD | Sample Inhomogeneity: The analyte may not be evenly distributed throughout the sample, especially in solid matrices. | Ensure Proper Homogenization: Thoroughly grind and mix solid samples before taking a subsample for extraction. |
| Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or cleanup steps between samples. | Standardize the Protocol: Adhere strictly to the validated protocol for all samples and standards. Use of an internal standard can help correct for variations. | |
| Instrument Instability: Fluctuations in the LC or MS system. | Perform System Suitability Tests: Before running a batch of samples, inject a standard solution to verify retention time, peak area, and signal-to-noise ratio are stable. |
Quantitative Data Summary
Table 1: Method Performance for Florasulam and 5-OH Florasulam in Water (LC-MS/MS)
| Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ |
| Drinking Water | 0.05 µg/L (LOQ) | 95 - 101 | ≤ 5 | 0.05 µg/L[3] |
| 0.5 µg/L (10x LOQ) | 97 - 102 | ≤ 3 | ||
| Ground Water | 0.05 µg/L (LOQ) | 92 - 98 | ≤ 4 | 0.05 µg/L[3] |
| 0.5 µg/L (10x LOQ) | 96 - 100 | ≤ 2 | ||
| Surface Water | 0.05 µg/L (LOQ) | 90 - 96 | ≤ 6 | 0.05 µg/L[3] |
| 0.5 µg/L (10x LOQ) | 94 - 99 | ≤ 4 |
Table 2: Method Performance for Florasulam in Cereal Matrices (LC-MS/MS)
| Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ |
| Wheat Grain | 0.005 - 0.5 mg/kg | 76 - 113 | 2 - 15 | 0.005 mg/kg[1] |
| Wheat Straw | 0.01 - 1.0 mg/kg | 76 - 113 | 2 - 15 | 0.01 mg/kg[1] |
| Rice | 0.01 - 1.0 mg/kg | 76 - 113 | 2 - 15 | 0.01 mg/kg[1] |
Experimental Protocols
Protocol 1: Analysis of Florasulam and 5-OH Florasulam in Water by Direct Injection LC-MS/MS
This protocol is adapted from validated methods for surface, ground, and drinking water.[3][8]
-
Sample Preparation:
-
Allow water samples to reach room temperature.
-
For each 1.0 mL of water sample placed in an autosampler vial, add 100 µL of acetonitrile.
-
If creating fortified samples, add 100 µL of the appropriate fortification solution (in acetonitrile) instead.
-
Vortex the vials to mix thoroughly.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
MS System: Applied Biosystems API 5500 or equivalent triple quadrupole mass spectrometer.
-
Column: Supelco Ascentis Express C18, 100 x 3 mm, 2.7 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile:Methanol (1:1, v:v).
-
Gradient: A typical gradient would start at 90% A, ramp to 100% B, hold, and then return to initial conditions.
-
Injection Volume: 60 µL.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Monitored Ion Transitions (m/z):
-
-
Quantification:
-
Use an external standard calibration curve prepared with appropriate concentrations of Florasulam and 5-OH Florasulam standards.
-
Protocol 2: Analysis of Florasulam in Wheat Grain using QuEChERS and LC-MS/MS
This protocol is based on a modified QuEChERS method for cereals.[1][2]
-
Sample Preparation (Extraction):
-
Weigh 5 g of homogenized wheat grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Preparation (Dispersive SPE Cleanup):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
-
Add dSPE sorbent (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds, then centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use instrumental conditions similar to those described in Protocol 1, optimizing the gradient and injection volume as necessary for the more complex matrix.
-
-
Quantification:
-
Use matrix-matched calibration standards for accurate quantification to compensate for matrix effects.
-
Visualizations
Caption: General Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmret.org [ijmret.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis Method of Florasulam by HPLC | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cwss.in [cwss.in]
Improving recovery rates of 4-Hydroxy Florasulam during sample preparation
Welcome to the technical support center for the analysis of 4-Hydroxy Florasulam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve recovery rates during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
A1: this compound is a principal metabolite of the herbicide florasulam.[1] Accurate quantification of this metabolite is crucial for environmental monitoring and metabolism studies. Due to its polar nature, resulting from the hydroxyl group, this compound can exhibit low and variable recovery rates during sample preparation, which commonly employs methods designed for less polar parent compounds.
Q2: What are the main challenges in extracting this compound from complex matrices?
A2: The primary challenges stem from its increased polarity compared to florasulam. These include:
-
Poor retention on reversed-phase sorbents: Conventional C18 sorbents may not efficiently retain this polar metabolite from aqueous samples.
-
High water solubility: this compound has a tendency to remain in the aqueous phase during liquid-liquid extractions, especially at acidic pH.
-
Matrix effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Adsorption: The polar nature of the molecule can lead to its adsorption onto glassware and instrument components.
Q3: Which analytical techniques are most suitable for the determination of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the sensitive and selective determination of this compound.[2][3][4] Gas chromatography-mass spectrometry (GC-MS/MS) can also be used, often following a derivatization step to improve volatility.[4]
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues encountered during the sample preparation of this compound and provides potential solutions.
Issue 1: Low recovery during Solid-Phase Extraction (SPE)
Possible Causes:
-
Inappropriate sorbent selection: The sorbent may not be suitable for retaining a polar compound like this compound.
-
Sample pH: The pH of the sample can affect the ionization state and, consequently, the retention of the analyte on the sorbent.
-
Inefficient elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Breakthrough: The analyte may not be retained on the cartridge and is lost during sample loading.
Solutions:
-
Sorbent Selection:
-
For soil and water matrices, a PolarPlus C18 solid-phase extraction (SPE) cartridge has been used successfully.[3]
-
Consider using polymer-based sorbents or mixed-mode sorbents that offer enhanced retention for polar compounds.
-
-
pH Adjustment:
-
For soil extraction, acidifying the sample to
3]
-
-
Elution Solvent Optimization:
-
A mixture of 0.1M HCl:methanol (9:1, v:v) has been used to elute residues from a SAX Bond Elute SPE cartridge.[3]
-
Experiment with different solvent polarities and the addition of small amounts of acid or base to the elution solvent to improve recovery.
-
-
Caption: Troubleshooting workflow for low SPE recovery.
Issue 2: Low recovery with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method
Possible Causes:
-
High polarity of the analyte: this compound may partition preferentially into the aqueous layer during the salting-out step.
-
Inappropriate sorbent in d-SPE: The dispersive SPE clean-up sorbent may not be optimal for this specific analyte and matrix combination.
Solutions:
-
Extraction Solvent:
-
Ensure sufficient hydration of the sample (at least 80%) for effective extraction.
-
For wheat grain, extraction with acetonitrile followed by a d-SPE clean-up using PSA (Primary Secondary Amine) and anhydrous MgSO4 has been shown to be effective for the parent compound florasulam, and similar approaches can be adapted for its hydroxylated metabolite.[4]
-
-
d-SPE Sorbent:
-
Evaluate different sorbents. While PSA is good for removing fatty acids, other sorbents like C18 or graphitized carbon black (GCB) might be necessary depending on the matrix, but care should be taken as GCB can reduce the recovery of planar analytes.
-
-
pH Adjustment:
-
Buffering the extraction may be necessary for base-sensitive compounds.
-
-
Caption: Troubleshooting workflow for low QuEChERS recovery.
Issue 3: Poor chromatography and/or matrix effects in LC-MS/MS analysis
Possible Causes:
-
Poor retention on RP column: The high polarity of this compound can lead to early elution and poor peak shape on standard C18 columns.
-
Ion suppression or enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the MS source.
Solutions:
-
Chromatography:
-
Use a column with a more polar stationary phase or a polar-endcapped C18 column.
-
Optimize the mobile phase, for example, by using a gradient with 0.1% acetic acid in both the aqueous and organic phases.[2]
-
-
Matrix Effects:
-
Use matrix-matched calibration standards for accurate quantification.[5]
-
Dilute the final extract to minimize the concentration of interfering matrix components.
-
Incorporate an isotopically labeled internal standard for this compound if available.
-
-
Caption: Troubleshooting for poor LC-MS/MS performance.
Quantitative Data Summary
The following tables summarize recovery data for this compound (referred to as 5-OH florasulam in the cited documents) from various matrices.
Table 1: Recovery of 5-OH Florasulam from Water Matrices [2]
| Water Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Ground Water | 0.05 | 95 | 5.2 |
| 0.5 | 98 | 2.1 | |
| Surface Water | 0.05 | 92 | 4.5 |
| 0.5 | 96 | 1.8 | |
| Drinking Water | 0.05 | 97 | 3.9 |
| 0.5 | 99 | 1.5 |
Table 2: Recovery of 5-OH Florasulam from Soil Matrices [3]
| Soil Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam | 0.05 | 93 | 6.5 |
| 0.5 | 95 | 3.2 | |
| Clay | 0.05 | 89 | 7.8 |
| 0.5 | 91 | 4.1 |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is adapted from the Dow AgroSciences Method ERC 96.21 and its independent laboratory validation.[3]
-
Sample Extraction:
-
Weigh 25 ± 0.1 g of soil into a centrifuge tube.
-
Add 75 mL of acetone:1% aqueous acetic acid (9:1, v:v).
-
Shake on a reciprocating shaker for 60 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Filter the supernatant through glass wool into a collection flask.
-
Repeat the extraction of the soil pellet with 25 mL of the extraction solvent.
-
Combine the filtered extracts.
-
-
Solvent Removal and Acidification:
-
Remove the acetone from the combined extract using a rotary evaporator.
-
Bring the remaining aqueous sample to 100 mL with water.
-
Acidify the sample to
-
-
Solid-Phase Extraction (SPE):
-
Precondition a PolarPlus C18 SPE cartridge (2 g, 6 cc) with methanol followed by 0.1M HCl.
-
Load the acidified aqueous sample onto the SPE cartridge.
-
Rinse the cartridge with water.
-
Elute the residues with 3 mL of acetonitrile.
-
-
Sample Preparation for LC-MS/MS:
-
Reduce an aliquot (1.5 mL) of the eluate to approximately 200 µL under a stream of nitrogen.
-
Reconstitute the sample to 1.0 mL with 1% aqueous acetic acid.
-
Sonicate the sample before analysis by LC-MS/MS.
-
Protocol 2: Analysis of this compound in Water by Direct Injection LC-MS/MS
This protocol is based on the method described for the determination of florasulam and its 5-OH metabolite in drinking, ground, and surface water.[2]
-
Sample Preparation:
-
Transfer 1.0 mL of the water sample into an autosampler vial.
-
If fortification is required, add 100 µL of the fortification solution. For unfortified samples, add 100 µL of acetonitrile.
-
Mix the sample via vortex prior to analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent Model 1200 or equivalent.
-
Mass Spectrometer: Applied Biosystems API 5500 or equivalent with TurboIonSpray ionization.
-
Column: Supelco Ascentis Express C18, 100 x 3 mm, 2.7 µm, at 40°C.
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (1:1, v:v).
-
Gradient:
-
0.00-1.00 min: 90% A, 10% B
-
5.00-9.00 min: 0% A, 100% B
-
9.10-13.00 min: 90% A, 10% B
-
-
Injection Volume: 60 µL.
-
Ionization Mode: Negative ion mode.
-
Ion Transitions for 5-OH Florasulam: m/z 344.1→324.1 (quantitation) and m/z 344.1→104.0 (confirmation).
-
Signaling Pathways and Workflows
Caption: General experimental workflow for this compound analysis.
References
Resolving co-eluting interferences in 4-Hydroxy Florasulam chromatography
Welcome to the technical support center for the chromatographic analysis of Florasulam and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, such as co-eluting interferences, during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of 4-Hydroxy Florasulam.
Question: I am observing peak co-elution or poor resolution between Florasulam and this compound. What are the initial steps to troubleshoot this issue?
Answer:
Co-elution of Florasulam and its hydroxylated metabolite, this compound (also known as 5-OH Florasulam), can be a common challenge due to their structural similarity. Here is a systematic approach to troubleshoot and improve separation:
-
Verify Your Chromatographic Conditions: Ensure your current method parameters are aligned with established methods for these compounds. A slight deviation in mobile phase pH or composition can significantly impact resolution.
-
Assess Peak Shape: Examine the peak shape of the co-eluting analytes. The presence of tailing or fronting can indicate issues with the column, mobile phase, or sample solvent. A shoulder on the main peak is a strong indicator of a co-eluting impurity.
-
Optimize the Mobile Phase Gradient: If you are using a gradient elution, try adjusting the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter the selectivity of the separation.
-
pH: The retention of both Florasulam and this compound can be pH-dependent. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., formic acid, ammonium acetate) can alter the ionization state of the analytes and improve separation.
-
Question: My baseline is noisy, and I suspect matrix interference is causing co-elution with my target analytes. How can I address this?
Answer:
Matrix effects from complex samples like soil, plant tissue, or biological fluids are a primary cause of co-elution and signal suppression or enhancement in LC-MS/MS analysis.[1] Here are strategies to mitigate matrix interference:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a suitable sorbent to selectively retain the analytes of interest while washing away interfering compounds.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for cleaning up complex samples, particularly for pesticide residue analysis in agricultural products.[1][2]
-
-
Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the final sample extract. This lowers the concentration of co-eluting matrix components, though it may also decrease the analyte signal, so a balance must be found.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Employ Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most robust way to correct for matrix effects and variations in instrument response.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for Florasulam and this compound in reversed-phase HPLC?
A1: In a typical reversed-phase LC-MS/MS method, this compound will elute slightly earlier than the parent compound, Florasulam. For example, in one validated method, the retention time for 5-OH Florasulam was approximately 5.30 minutes, while for Florasulam it was around 5.85 minutes.[3] However, exact retention times will vary depending on the specific column, mobile phase, and gradient conditions used.
Q2: What are the recommended mass transitions (MRM) for the detection of Florasulam and this compound by LC-MS/MS?
A2: For robust quantification and confirmation, it is recommended to monitor at least two multiple reaction monitoring (MRM) transitions for each analyte. The table below summarizes commonly used transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Florasulam | 358.2 | 167.0 | 152.1 |
| This compound | 344.1 | 324.1 | 104.0 |
Data sourced from an EPA validated method.[3]
Q3: Can I use a UV detector for the analysis of Florasulam and this compound?
A3: Yes, HPLC with UV detection is a viable method for the analysis of Florasulam.[4][5][6] The UV spectrum of Florasulam shows significant absorbance, allowing for its detection. However, for complex matrices, a UV detector may lack the selectivity to distinguish the analytes from co-eluting matrix components. In such cases, LC-MS/MS is the preferred technique due to its superior selectivity and sensitivity.
Q4: What type of HPLC column is best suited for separating Florasulam and its hydroxylated metabolite?
A4: A C18 reversed-phase column is the most commonly used and effective stationary phase for the separation of Florasulam and its metabolites.[4][6][7] These columns provide good retention and selectivity for this class of compounds. For high-throughput analysis, monolithic C18 columns can also be used.[5]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Florasulam and this compound in Water
This protocol is based on a validated method for the direct analysis of water samples.[7]
1. Sample Preparation:
-
For clean water samples (drinking water, groundwater), direct injection may be possible.
-
For surface water with potential matrix interference, a simple filtration step through a 0.45 µm filter is recommended.
-
If significant matrix effects are observed, an SPE cleanup step may be necessary.
2. LC-MS/MS System and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Applied Biosystems MDS Sciex API 5500 or equivalent |
| Column | Supelco Ascentis Express C18, 100 x 3 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient would start at a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
3. Data Acquisition and Analysis:
-
Set up the MRM transitions as listed in the FAQ section.
-
Develop a calibration curve using standards prepared in a solvent that mimics the initial mobile phase conditions. For samples with matrix effects, use matrix-matched standards.
-
Integrate the peak areas for the quantifier ion and use the qualifier ion for confirmation.
Visualizations
Caption: A workflow for troubleshooting co-elution issues in HPLC.
Caption: Strategies for mitigating matrix interferences.
References
- 1. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. epa.gov [epa.gov]
Selection of internal standards for accurate 4-Hydroxy Florasulam quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of 4-Hydroxy Florasulam. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the primary metabolite of Florasulam?
A1: While the term "this compound" is used, referring to hydroxylation on the aniline (difluorophenyl) ring, the predominant and most commonly cited metabolite is 5-Hydroxy Florasulam . This is due to the hydroxylation occurring at the 5-position of the triazolopyrimidine ring system. For consistency and clarity in literature searches and reporting, it is recommended to use "5-Hydroxy Florasulam."
Q2: What is the best type of internal standard for accurate quantification of this compound?
A2: The gold standard for internal standards in LC-MS/MS analysis is a stable isotope-labeled (SIL) analog of the analyte, such as Deuterated this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate correction for experimental variability.[1]
Q3: I cannot find a commercially available deuterated this compound. What are my options?
A3: The lack of a commercially available SIL internal standard for this compound is a known challenge. Here are the recommended alternatives in order of preference:
-
Custom Synthesis: The most robust alternative is to commission the custom synthesis of a deuterated this compound. While this has an upfront cost, it provides the highest quality data and is the most scientifically rigorous approach for method validation and routine analysis.
-
Structural Analog Internal Standard: If custom synthesis is not feasible, a carefully selected structural analog can be used. The ideal analog should:
-
Be a compound with a close chemical structure to this compound.
-
Not be present in the study samples.
-
Have similar chromatographic retention and ionization efficiency to the analyte.
-
Be commercially available in high purity. A suitable candidate could be another sulfonamide herbicide or a related metabolite that is not part of the experimental system. Crucially, the use of a structural analog requires thorough validation to ensure it adequately corrects for matrix effects and variability in sample preparation.[2]
-
Q4: How do I validate a structural analog as an internal standard?
A4: To validate a structural analog, you should perform the following experiments:
-
Linearity: Assess the linearity of the calibration curve for this compound using the structural analog as the internal standard in both neat solvent and matrix.
-
Accuracy and Precision: Evaluate the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations in the relevant matrix.
-
Matrix Effect Evaluation: Compare the response of the analyte and the internal standard in neat solution versus post-extraction spiked matrix samples from at least six different sources to ensure the internal standard tracks the analyte's ionization behavior.
-
Recovery: Assess the extraction recovery of both the analyte and the internal standard to ensure they behave similarly during sample preparation.
Q5: What are the typical mass transitions for this compound in MS/MS analysis?
A5: Based on available data for 5-Hydroxy Florasulam, which is structurally analogous, the following mass-to-charge ratio (m/z) transitions in negative ion mode are recommended for quantification and confirmation.[3]
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 375.0 | To be determined empirically | To be determined empirically |
| 5-Hydroxy Florasulam | 344.1 | 324.1 | 104.0 |
| Florasulam (Parent) | 358.2 | 167.0 | 152.1 |
| Deuterated this compound (IS) | 378.0 (assuming d3) | To be determined empirically | To be determined empirically |
Note: The m/z values for this compound and its deuterated analog should be determined experimentally as they may differ slightly from 5-Hydroxy Florasulam.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch with mobile phase- Column overload | - Replace the analytical column.- Adjust mobile phase pH; sulfonamides are often sensitive to pH.- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.- Dilute the sample or reduce the injection volume. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation- Matrix effects- Unsuitable internal standard | - Ensure precise and consistent pipetting and extraction steps.- If not using a SIL IS, the chosen structural analog may not be adequately compensating for ion suppression/enhancement. Re-validate or select a new IS.- Optimize the sample cleanup procedure to remove more matrix components. |
| Low Signal Intensity/Sensitivity | - Suboptimal MS/MS parameters- Ion suppression from the matrix- Inefficient extraction | - Tune the MS/MS parameters (collision energy, cone voltage) for this compound.- Improve sample cleanup (e.g., use solid-phase extraction).- Modify the extraction solvent and pH to improve the recovery of the analyte. |
| Internal Standard Signal is Unstable | - Degradation of the IS in the sample or stock solution- Inconsistent addition of the IS | - Check the stability of the internal standard in the matrix and stock solutions. Prepare fresh stock solutions regularly.- Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. Use a calibrated pipette. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Sample Pre-treatment:
-
For liquid samples (e.g., plasma, urine, water), acidify with formic acid to a final concentration of 1%.
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris.
-
-
Internal Standard Spiking: Add the internal standard solution to the pre-treated sample and vortex briefly.
-
SPE Column Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water).
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: Refer to the Quantitative Data Summary table. Collision energies and cone voltages should be optimized for the specific instrument.
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an appropriate internal standard.
Experimental Workflow for this compound Quantification
Caption: Step-by-step experimental workflow for quantification.
References
Validation & Comparative
Validated Analytical Methods for 4-Hydroxy Florasulam Detection in Drinking Water: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in drinking water is of paramount importance. This guide provides a comparative overview of validated analytical methods for 4-Hydroxy Florasulam, a metabolite of the herbicide Florasulam, in drinking water. The primary methods discussed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, and the instrumentation available. Below is a summary of the performance characteristics of the two primary methods for this compound analysis.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Limit of Quantitation (LOQ) | 0.05 µg/L[1][2][3] | 0.25 µg/mL (in solution)[4] |
| Limit of Detection (LOD) | 0.015 µg/L[2] | Not explicitly stated for water samples |
| Recovery | 70-120%[2] | >80% (in crop matrices)[4] |
| Precision (RSD) | ≤20%[2] | Not explicitly stated for water samples |
| Selectivity | High | Moderate |
| Confirmation | Two ion transitions monitored for confirmation[2] | Based on retention time and UV spectrum[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of this compound (also referred to as 5-OH Florasulam) in drinking water.[1][2][3]
Sample Preparation: A direct injection method can be employed for water samples.
-
Transfer a 1.0 mL aliquot of the water sample into an autosampler vial.[1][3]
-
For fortified samples or calibration standards, add the appropriate volume of the fortification or standard solution.
-
Add 100 µL of acetonitrile to all samples.[3]
-
Vortex the vial to ensure thorough mixing.[1]
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 LC system or equivalent.[2]
-
Mass Spectrometer: Applied Biosystems API 5500 or MDS/Sciex API 4000 triple quadrupole mass spectrometer with TurboIonSpray or Electrospray Ionization (ESI) source.[2]
-
Column: Supelco Ascentis Express C18 (100 x 3 mm, 2.7 µm) or Phenomenex Onyx Monolithic C18 (100 x 4.6 mm).[2]
-
Column Temperature: 40°C.[2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile:methanol (1:1, v:v) (B).[2]
-
Injection Volume: 60 µL or 100 µL.[2]
-
Ionization Mode: Negative Ion Mode.[2]
-
Monitored Ion Transitions: For 5-OH Florasulam, the primary transition for quantification is m/z 344.1 → 324.1, with a confirmatory transition of m/z 344.1 → 104.0.[2][6]
Quantification: Quantification is achieved using an external standard calibration curve.[1] Calibration standards are prepared in a range from approximately 0.010 to 1.0 ng/mL.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While primarily detailed for the parent compound Florasulam, the principles of this method can be adapted for its hydroxylated metabolite. This method is generally less sensitive than LC-MS/MS but can be a viable alternative.
Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The specifics of this would need to be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, degasser, autosampler, and column thermostat.[4]
-
Column: Sun Fire C-18 (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and purified water adjusted to pH 2.1 with phosphoric acid.[5]
-
Detection Wavelength: 260 nm (for Florasulam, may need optimization for this compound).[5]
-
Injection Volume: 5 µL.[5]
Quantification: Quantification is performed using an external standard calibration curve, plotting peak area against the concentration of the analytical standard.[5]
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the analysis of this compound in drinking water and the logical relationship of the key validation parameters.
Caption: General workflow for the analysis of this compound in drinking water samples.
Caption: Key parameters for the validation of an analytical method.
References
Inter-laboratory Validation of 4-Hydroxy Florasulam Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Hydroxy Florasulam, a key metabolite of the herbicide Florasulam. The data presented is based on independent laboratory validation (ILV) studies, offering insights into the reproducibility and robustness of these methods across different laboratories. This document is intended to assist researchers and analytical scientists in selecting and implementing reliable quantification methods for this compound in various environmental matrices.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Florasulam and its hydroxylated metabolite in soil and water, as validated by an enforcement chemistry method (ECM) and an independent laboratory validation (ILV). While the available public data from these validation studies specifically address the 5-OH Florasulam metabolite, the methodologies and performance metrics are considered representative for the analysis of the 4-OH isomer due to their structural similarity.
Method Performance in Soil Matrix
An analytical method (Dow AgroSciences Method ERC 96.21) for the determination of Florasulam and its 5-OH metabolite in soil was validated by the original developing laboratory (ECM) and an independent laboratory (ILV). The method utilizes organic extraction followed by LC-MS/MS analysis.[1]
| Parameter | Enforcement Chemistry Method (ECM) | Independent Laboratory Validation (ILV) |
| Limit of Quantitation (LOQ) | 0.05 µg/kg | 0.05 µg/kg |
| Limit of Detection (LOD) | 0.01 µg/kg | 0.01 µg/kg (assumed) |
| Mean Recovery (at LOQ) | Within 70-120% (individual replicates) | 70-120% |
| Mean Recovery (at 10x LOQ) | Within 70-120% (individual replicates) | 70-120% |
| Relative Standard Deviation (RSD) | Not calculable (n=2) | ≤20% |
Data sourced from EPA MRID No. 49077901.[1]
Method Performance in Water Matrices
A direct injection LC-MS/MS method for the quantification of Florasulam and its 5-OH metabolite in drinking water, groundwater, and surface water was also subject to an independent laboratory validation.
| Parameter | Enforcement Chemistry Method (ECM) | Independent Laboratory Validation (ILV) |
| Limit of Quantitation (LOQ) | 0.05 µg/L | 0.05 µg/L |
| Limit of Detection (LOD) | 0.015 µg/L | 0.015 µg/L |
| Mean Recovery (at LOQ) | 70-120% | 70-120% |
| Mean Recovery (at 10x LOQ) | 70-120% | 70-120% |
| Relative Standard Deviation (RSD) | ≤20% | ≤20% |
Data compiled from independent laboratory validation reports.[2][3]
Experimental Protocols
The following are summaries of the experimental protocols used in the validation studies.
Quantification in Soil
This method is designed for the quantitative determination of Florasulam and its 5-OH transformation product in soil using LC/MS/MS.[1]
-
Sample Preparation and Extraction:
-
A 25g soil sample is fortified with a standard solution.
-
The sample is extracted twice with a 9:1 (v/v) mixture of acetone and 1% aqueous acetic acid by shaking.
-
The soil and extract are separated by centrifugation.
-
The combined extracts are filtered.
-
-
Sample Clean-up (ILV Modification):
-
The independent laboratory found that the solid phase extraction (SPE) and liquid-liquid partition steps in the original method were not necessary and could be omitted.[1]
-
-
LC-MS/MS Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water:acetonitrile:acetic acid and 1% acetic acid in acetonitrile.[1]
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.[1]
-
Ion Transitions:
-
Quantification in Water
This method is suitable for the determination of Florasulam and its 5-OH metabolite in various water matrices by direct injection LC-MS/MS.[2][3]
-
Sample Preparation:
-
An aliquot of the water sample (e.g., 1.0 mL) is transferred to an autosampler vial.
-
For fortified samples, a known amount of the standard solution is added.
-
Acetonitrile is added to blank control samples.
-
The sample is briefly mixed.
-
-
LC-MS/MS Analysis:
-
Instrumentation: LC-MS/MS system with an ESI source.
-
Direct Injection: The prepared sample is directly injected into the LC-MS/MS system.
-
Quantification: Accomplished using an external standard method.[2]
-
Calibration: A calibration curve is established using a series of standard solutions with concentrations ranging from 0.010 to 1.0 ng/mL.[3]
-
Visualizations
Metabolic Pathway of Florasulam in Wheat
In wheat, Florasulam is primarily metabolized through hydroxylation of the aniline ring at the 4-position, followed by conjugation with glucose.[4][5] This rapid metabolism is a key factor in the herbicide's selectivity.[5]
Caption: Metabolic pathway of Florasulam in wheat.
Inter-laboratory Validation Workflow
The process of an independent laboratory validation ensures the transferability and robustness of an analytical method. It involves a second laboratory performing the method as written by the originating laboratory and comparing the results.
Caption: Workflow of an independent laboratory validation.
References
A Comparative Analysis of 4-Hydroxy Florasulam and Other Florasulam Metabolites: A Guide for Researchers
For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of the metabolic fate and comparative activity of active compounds is paramount. This guide provides a detailed comparative analysis of 4-Hydroxy Florasulam and other known metabolites of the triazolopyrimidine sulfonanilide herbicide, Florasulam. The information presented herein is supported by experimental data to facilitate informed decision-making in research and development.
Florasulam is a selective, post-emergence herbicide that effectively controls broadleaf weeds in cereal crops.[1][2][3] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[3][4][5] The selectivity and environmental fate of Florasulam are significantly influenced by its metabolism in different organisms and environments. This guide focuses on a comparative analysis of its primary metabolites, with a particular emphasis on this compound.
Comparative Biological Activity and Toxicity
The biological activity and toxicity of Florasulam and its metabolites vary, which is a critical factor in its selectivity and safety profile. The parent compound, Florasulam, is the most biologically active, directly inhibiting the ALS enzyme.
| Compound | Target Organism/System | Metric | Value | Reference |
| Florasulam | Wheat | Half-life | 2.4 hours | [1][6] |
| Broadleaf weeds | Half-life | 19 to >48 hours | [1][6] | |
| Rats (oral LD50) | Acute Toxicity | >5000 mg/kg bw | [7] | |
| Rats (dermal LD50) | Acute Toxicity | >2000 mg/kg bw | [7] | |
| 5-Hydroxy Florasulam | Broadleaf plants | Phytotoxicity | 100 times less phytotoxic than Florasulam | [7] |
| Rats (oral LD50) | Acute Toxicity | >5000 mg/kg bw | [7] |
Metabolic Pathways of Florasulam
The metabolism of Florasulam differs between plants and mammals, leading to the formation of distinct primary metabolites. In tolerant plants like wheat, rapid metabolism is the basis for selectivity.
Plant Metabolism of Florasulam
In wheat, Florasulam is primarily metabolized through hydroxylation of the aniline ring at the para position, resulting in the formation of this compound.[1][6] This metabolite is then rapidly conjugated with glucose, further detoxifying the compound.[1][6] This rapid metabolic degradation is the key to wheat's tolerance to Florasulam. In contrast, susceptible broadleaf weeds metabolize Florasulam at a much slower rate, leading to the accumulation of the active herbicide and subsequent plant death.[1][6]
Mammalian Metabolism of Florasulam
In mammals, such as rats, Florasulam is also metabolized, although a significant portion is excreted unchanged.[7] The primary metabolic pathway involves hydroxylation, but at a different position than in plants, leading to the formation of 5-Hydroxy Florasulam.[7][8] This metabolite can be further conjugated with sulfate before excretion.[7][8]
References
- 1. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. FLORASULAM | 145701-23-1 [chemicalbook.com]
- 4. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Comparative Toxicity Analysis: 4-Hydroxy Florasulam vs. Parent Florasulam
A detailed guide for researchers and drug development professionals on the toxicological profiles of the herbicide florasulam and its metabolite, 4-hydroxy florasulam.
This guide provides a comprehensive comparison of the available toxicological data for the triazolopyrimidine sulfonanilide herbicide, florasulam, and its hydroxylated metabolite, this compound. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment. While extensive data exists for the parent compound, a significant data gap remains for the specific metabolite, this compound.
Executive Summary
Florasulam is a widely used herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.[1][2] In mammals, florasulam exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3] Its metabolism in mammals primarily yields 5-hydroxy-florasulam, which also demonstrates low acute oral toxicity.[3] In plants, the primary metabolic pathway involves hydroxylation at the 4-position of the aniline ring to form this compound.[4] Despite being a key metabolite in plants, publicly available, direct quantitative toxicity data for this compound is limited. This guide summarizes the known toxicity of florasulam and its 5-hydroxy metabolite and discusses the potential toxicological profile of this compound based on available information and general metabolic principles.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for florasulam and its mammalian metabolite, 5-hydroxy-florasulam. No direct quantitative toxicity data for this compound was found in the public domain.
| Compound | Test Species | Route of Administration | Toxicity Metric | Value (mg/kg bw) | Reference |
| Florasulam | Rat, Mouse | Oral | LD50 | >5000 | [3] |
| Rabbit | Dermal | LD50 | >2000 | [3] | |
| Rat | Inhalation | LC50 | >5.8 mg/L (4h) | ||
| 5-Hydroxy-Florasulam | Rat | Oral | LD50 | >5000 | [3] |
LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population. bw: body weight.
Experimental Protocols
The toxicological data for florasulam and its metabolites have been generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key acute toxicity studies.
Acute Oral Toxicity Testing (as per OECD Guideline 423)
This method is designed to assess the acute toxic effects of a substance following oral administration.
-
Test Animals: Healthy, young adult rodents (typically rats or mice), nulliparous and non-pregnant females are generally preferred.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed mortality and morbidity in the previous step.
-
Observation Period: Animals are observed for a total of 14 days. Special attention is given to the first few hours after dosing and then daily thereafter.
-
Parameters Observed: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Mortality, body weight changes, and any signs of toxicity are recorded.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Acute Dermal Toxicity Testing (as per OECD Guideline 402)
This method assesses the potential hazard from a single dermal exposure to a substance.
-
Test Animals: Healthy young adult animals (typically rats or rabbits) with intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality or severe skin reactions are observed, further testing at lower doses may be necessary.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Parameters Observed: Daily observations are made for signs of erythema, edema, and other toxic effects. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for florasulam is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, florasulam disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible plant species. This pathway is specific to plants and microorganisms, which contributes to the low direct toxicity of florasulam in mammals.
Discussion on the Toxicity of this compound
-
Low Toxicity of Parent Compound and 5-Hydroxy Metabolite: Both florasulam and 5-hydroxy-florasulam exhibit low acute oral toxicity, with LD50 values greater than 5000 mg/kg in rats.[3] This suggests that the core triazolopyrimidine sulfonanilide structure possesses a low intrinsic toxicity in mammals.
-
Hydroxylation as a Detoxification Pathway: In general, hydroxylation is a common phase I metabolic reaction that introduces a hydroxyl group into a compound, making it more water-soluble and easier to excrete from the body. This process is often a step towards detoxification. Given that 5-hydroxy-florasulam, the hydroxylated metabolite in mammals, shows low toxicity, it is plausible to hypothesize that this compound, the hydroxylated metabolite in plants, would also exhibit a similar low toxicity profile.
-
Structural Similarity: this compound and 5-hydroxy-florasulam are structural isomers, differing only in the position of the hydroxyl group on the molecule. While the position of a functional group can influence biological activity, the overall low toxicity of the parent compound and the 5-hydroxy metabolite suggests that the introduction of a hydroxyl group at the 4-position is unlikely to dramatically increase its toxicity.
Conclusion
Based on the available data, florasulam and its mammalian metabolite, 5-hydroxy-florasulam, are considered to have low acute toxicity. Although direct quantitative toxicity data for this compound is lacking, the evidence from the parent compound and the 5-hydroxy metabolite, coupled with the general understanding of hydroxylation as a detoxification mechanism, suggests that this compound is also likely to have a low order of acute toxicity. However, to provide a definitive comparison, further toxicological studies on this compound are warranted. Researchers and professionals in drug development should consider this data gap when evaluating the overall safety profile of florasulam and its environmental and metabolic fate.
References
Comparative Metabolism of Florasulam to 4-Hydroxy Florasulam Across Key Agricultural Crops
A detailed guide for researchers and scientists on the differential metabolic rates of the herbicide florasulam in wheat, barley, corn, and soybean, supported by experimental data and protocols.
The herbicide florasulam, a member of the triazolopyrimidine sulfonanilide family, is widely utilized for post-emergence control of broadleaf weeds in cereal crops. Its selectivity and efficacy are intrinsically linked to the rate at which different plant species metabolize the active compound. The primary metabolic pathway responsible for detoxification in tolerant crops is the hydroxylation of florasulam to the less phytotoxic 4-hydroxy florasulam, which is often followed by conjugation to glucose. This guide provides a comparative analysis of this metabolic process in several key agricultural crops, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental workflows.
Quantitative Comparison of Florasulam Metabolism
The rate of florasulam metabolism varies significantly among different crop species, which is a key determinant of their tolerance to the herbicide. Wheat, in particular, exhibits a rapid metabolic breakdown of florasulam.
| Crop Species | Common Name | Florasulam Half-life (t½) | Key Metabolite | Reference |
| Triticum aestivum | Wheat | 2.4 hours | This compound | [1][2] |
| Hordeum vulgare | Barley | Data not available; reported to be tolerant due to rapid metabolism | Not specified | [3] |
| Zea mays | Corn | Data not available | Not specified | |
| Glycine max | Soybean | Data not available | Not specified | |
| Susceptible Weeds | (e.g., Galium aparine) | 19 to >48 hours | This compound (slow formation) | [1][2] |
Metabolic Pathway of Florasulam
The principal metabolic pathway for florasulam detoxification in tolerant plants like wheat involves a two-step process. Initially, florasulam is hydroxylated to form this compound. This reaction is a critical detoxification step as the resulting metabolite is significantly less herbicidally active. Subsequently, the this compound can be further conjugated with glucose, rendering it more water-soluble and facilitating its sequestration within the plant cell.
Caption: Metabolic pathway of florasulam in tolerant crops.
Experimental Protocols
The determination of florasulam's metabolic rate in crops is crucial for understanding its selectivity. The following outlines a general experimental protocol based on methodologies cited in the literature for studying herbicide metabolism in plants.
Plant Material and Growth Conditions
Crop plants (e.g., wheat, barley) are grown in a controlled environment, such as a greenhouse or growth chamber, to ensure uniformity. Plants are typically grown in pots containing a suitable soil mix and are watered and fertilized as needed to maintain healthy growth.
Application of Radiolabeled Florasulam
To trace the metabolic fate of the herbicide, a radiolabeled form of florasulam (e.g., ¹⁴C-florasulam) is used. The radiolabeled herbicide is applied to the plants, often through a micro-syringe to a specific leaf, to ensure accurate dosing and to mimic field application.
Sample Collection and Extraction
At various time points after application, plant tissue samples are collected. The samples are then homogenized and extracted with an appropriate solvent system, such as a mixture of acetonitrile and water, to isolate the parent herbicide and its metabolites.
Analysis and Quantification
The extracts are analyzed using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. This allows for the separation and quantification of florasulam and its metabolites. The identity of the metabolites can be confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Half-life Calculation
The concentration of the parent florasulam is plotted against time, and the data is fitted to a first-order kinetics model to calculate the metabolic half-life (t½) of the herbicide in the specific crop.
Caption: Generalized workflow for studying florasulam metabolism in crops.
Conclusion
The rapid metabolism of florasulam to the less active this compound is a key factor in the tolerance of crops like wheat and barley. The significant difference in the metabolic rate between these crops and susceptible weeds underscores the mechanism of selectivity for this herbicide. While robust data exists for wheat, further research is needed to quantify the metabolic half-life of florasulam in other important crops such as corn and soybean to provide a more complete comparative understanding. The experimental protocols outlined provide a foundation for conducting such studies and expanding our knowledge of herbicide metabolism in agronomically important plant species.
References
A Researcher's Guide to Comparing Extraction Solvents for 4-Hydroxy Florasulam
4-Hydroxy Florasulam is a key metabolite of the widely used herbicide Florasulam.[1] Accurate quantification of this metabolite is crucial for environmental monitoring, residue analysis in crops, and toxicological studies. The efficiency of any analytical method heavily relies on the initial extraction step. The choice of solvent is paramount, as it directly impacts the recovery of the analyte from the sample matrix. This guide outlines a proposed comparative study to determine the optimal extraction solvent for this compound.
Proposed Solvents for Comparative Evaluation
The selection of candidate solvents is based on the known solubility of this compound, which is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, and on established extraction protocols for the parent herbicide, Florasulam, and other polar pesticides.[1][2] The following solvents and solvent systems are proposed for a comparative evaluation:
-
Methanol (100%) : Given the known slight solubility of this compound in methanol, it is a primary candidate.[1][2]
-
Acetonitrile (100%) : A common solvent in pesticide residue analysis, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[3][4]
-
Acetone/Aqueous Acetic Acid (9:1, v/v) : This mixture has been successfully used for the extraction of Florasulam and its 5-hydroxy metabolite from soil.[5]
-
Acidified Methanol (e.g., with 1% Acetic Acid or Formic Acid) : The addition of acid can improve the extraction of polar, acidic, or pH-dependent compounds. The Quick Polar Pesticides (QuPPe) method often employs acidified methanol.[6]
-
Acetonitrile/Water (e.g., 8:2, v/v) : Mixtures of acetonitrile and water can be effective for extracting polar analytes from various matrices.
-
Dimethyl Sulfoxide (DMSO) : Although less common as a primary extraction solvent due to its high boiling point, its reported solubility for this compound warrants its inclusion in a comprehensive study.[1][2]
Data Presentation: A Template for Comparison
To facilitate a direct and clear comparison of extraction efficacy, all quantitative data should be summarized in a structured table. The following template is proposed for recording the results of the comparative study.
| Extraction Solvent System | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Methanol (100%) | |||
| Acetonitrile (100%) | |||
| Acetone:1% Acetic Acid (9:1) | |||
| Methanol + 1% Acetic Acid | |||
| Acetonitrile:Water (8:2) | |||
| DMSO (100%) |
-
Mean Recovery (%) : The percentage of the known amount of this compound that is recovered after the extraction process.
-
Relative Standard Deviation (RSD, %) : A measure of the precision and reproducibility of the extraction method for a given solvent.
-
Matrix Effect (%) : An assessment of the suppression or enhancement of the analytical signal due to co-extracted components from the sample matrix.
Proposed Experimental Protocol
The following is a generalized experimental protocol for the extraction of this compound from a soil or plant matrix. This protocol is based on the principles of the widely accepted QuEChERS method and can be adapted for each of the proposed solvent systems.
1. Sample Preparation:
- Homogenize the sample (e.g., soil, plant tissue) to ensure uniformity. For plant tissue, cryogenic grinding may be necessary to prevent degradation of the analyte.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Fortification (for Recovery Studies):
- Spike the sample with a known concentration of a this compound analytical standard.
- Allow the spiked sample to equilibrate for a predetermined period (e.g., 30 minutes) to ensure interaction between the analyte and the matrix.
3. Extraction:
- Add 10 mL of the selected extraction solvent to the centrifuge tube.
- Add any necessary salts for partitioning, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation and reduce the water content in the organic phase.[4]
- Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
- Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the solid matrix from the liquid extract.
4. Dispersive Solid-Phase Extraction (d-SPE) - "Clean-up":
- Transfer an aliquot of the supernatant (the extract) to a new centrifuge tube containing a d-SPE sorbent mixture. A common mixture for polar interferences is Primary Secondary Amine (PSA) and MgSO₄.
- Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.
- Centrifuge at high speed for 5 minutes.
5. Final Extract Preparation and Analysis:
- Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
- If necessary, evaporate the solvent and reconstitute the residue in a solvent compatible with the analytical instrument.
- Analyze the final extract using a suitable analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of solvent selection, the following diagrams are provided.
Caption: Proposed experimental workflow for the extraction and analysis of this compound.
Caption: Logical relationship between solvent polarity and extraction efficacy for a polar analyte.
By following the proposed experimental design and utilizing the provided templates and diagrams, researchers can systematically and efficiently determine the most effective extraction solvent for this compound, thereby enhancing the accuracy and reliability of their analytical results.
References
- 1. Improving the extractability of polar and thermally unstable pesticides in food- challenges and solutions - American Chemical Society [acs.digitellinc.com]
- 2. musechem.com [musechem.com]
- 3. QuEChERS: About the method [quechers.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy Florasulam Formation: A Comparative Analysis of Aerobic and Anaerobic Conditions
For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides like Florasulam is critical. A key degradation product, 4-Hydroxy Florasulam, exhibits distinct formation patterns under varying oxygen levels. This guide provides a comparative analysis of its formation in aerobic and anaerobic environments, supported by experimental data and detailed protocols.
The transformation of the herbicide Florasulam to its primary metabolite, this compound (also known as 5-Hydroxy-Florasulam), is significantly influenced by the presence or absence of oxygen. Under aerobic conditions, this conversion is a rapid, microbially-driven process. In contrast, anaerobic environments markedly inhibit this degradation pathway, leading to the persistence of the parent compound.
Quantitative Comparison of Degradation Rates
The following tables summarize the degradation half-lives (DT50) for Florasulam and the formation and subsequent degradation of this compound under aerobic conditions. No quantitative data for the formation of this compound under anaerobic conditions is available, as studies indicate that the parent compound is persistent in such environments.
| Compound | Condition | Half-life (DT50) | Reference Soil Types | Temperature |
| Florasulam | Aerobic | 0.7 - 10 days | Various | 20-25°C |
| This compound | Aerobic | 7 - 286 days | Various | 20-25°C |
Table 1: Degradation Half-lives under Aerobic Conditions. The data illustrates the rapid degradation of Florasulam and the subsequent, slower degradation of its 4-Hydroxy metabolite in the presence of oxygen.
| Compound | Condition | Formation & Degradation |
| Florasulam | Anaerobic | Persistent; degradation and formation of this compound are not significant pathways. |
| This compound | Anaerobic | Not formed in significant amounts. |
Table 2: Fate of Florasulam under Anaerobic Conditions. Under anaerobic conditions, the microbial degradation pathway to this compound is largely inactive.
Experimental Protocols
The data presented is based on standardized environmental fate studies. Below are detailed methodologies for assessing the degradation of Florasulam.
Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of Florasulam degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection: Various soil types are used, characterized by their texture, pH, organic carbon content, and microbial biomass.
-
Test Substance: ¹⁴C-radiolabeled Florasulam is used to trace the parent compound and its transformation products.
-
Application: The test substance is applied to fresh soil samples at a concentration that reflects typical agricultural application rates.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Continuous aeration is maintained to ensure aerobic conditions.
-
Sampling: Soil samples are collected at predetermined intervals over a period of up to 120 days.
-
Extraction: Samples are extracted using an appropriate solvent system, such as a mixture of acetonitrile and water, adjusted to an acidic pH.
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify ¹⁴C-Florasulam and its degradation products. The identity of the metabolites, including this compound, is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are modeled to calculate their respective half-lives (DT50).
Anaerobic Aquatic Metabolism Study
Objective: To determine the rate and pathway of Florasulam degradation in a water-sediment system under anaerobic conditions. While specific anaerobic soil studies for Florasulam are not widely available, anaerobic aquatic studies provide insight into its fate in oxygen-depleted environments.
Methodology:
-
System Preparation: Water and sediment are collected from a natural source and established in flasks. The systems are purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Test Substance: ¹⁴C-radiolabeled Florasulam is applied to the water phase of the system.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C). The redox potential is monitored to ensure anaerobic conditions are maintained.
-
Sampling: Water and sediment samples are collected at various time points.
-
Extraction and Analysis: Similar to the aerobic study, samples are extracted and analyzed using HPLC with radiometric detection and LC-MS/MS to identify and quantify Florasulam and any potential degradation products.
-
Data Analysis: The concentration of Florasulam in the water and sediment phases over time is determined to assess its persistence.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical transformation and experimental workflows.
Caption: Florasulam degradation pathway under aerobic conditions.
Caption: Experimental workflow for aerobic degradation studies.
Caption: Experimental workflow for anaerobic degradation studies.
Safety Operating Guide
Navigating the Disposal of 4-Hydroxy Florasulam: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the potential hazards of 4-Hydroxy Florasulam. Based on the data for Florasulam, the compound is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the disposal of small quantities of this compound typically found in a research setting.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary recommended method of disposal for Florasulam and its derivatives is incineration by a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the compound.
-
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste container. They will have established procedures and contracts with certified waste management companies.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of the parent compound, Florasulam. No specific experimental protocols for the disposal of this compound were found in the available literature. The key principle is to manage it as a hazardous chemical waste, with a strong emphasis on preventing environmental release.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.
References
Personal protective equipment for handling 4-Hydroxy Florasulam
Personal Protective Equipment (PPE)
When handling 4-Hydroxy Florasulam, a comprehensive PPE strategy is essential to minimize exposure. The following equipment is recommended based on guidelines for Florasulam.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[1][2]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1][2]
-
Body Protection: A lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants is required to prevent skin contact.[2][3] For tasks with a higher risk of exposure, impervious clothing may be necessary.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following step-by-step procedures are based on best practices for handling chemical compounds like Florasulam.
Step 1: Preparation and Safe Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily accessible.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[5]
-
Minimize Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
Step 2: Spill and Emergency Procedures
-
Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues and safety personnel.
-
Containment: For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Cleanup: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1] Use spark-proof tools if the compound is in a flammable solvent.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.[6]
-
Step 3: Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.
-
Chemical Waste Disposal: Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water sources.[1]
-
Container Disposal: Empty containers should be triple-rinsed or pressure-rinsed.[7] The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through recycling if permissible.[1][7]
Quantitative Data for Florasulam (Agricultural Use)
The following table summarizes quantitative data related to the agricultural use of Florasulam. This data is provided for context and may not be directly applicable to laboratory settings.
| Parameter | Value | Context |
| Maximum Application Rate | 0.005 lb ai/A to 0.013 lb ai/A | For various crops and turf grasses.[2] |
| Restricted-Entry Interval (REI) | 4 to 24 hours | The time after application before workers can re-enter a treated area without PPE.[2] |
| Acute Toxicity (Oral) | Category IV (Low) | Based on animal studies.[2][8] |
| Acute Toxicity (Dermal) | Category III (Low) | Based on animal studies.[2][8] |
| Acute Toxicity (Inhalation) | Category IV (Low) | Based on animal studies.[2][8] |
| Eye Irritation | Non-irritating (Category IV) | Based on animal studies.[2][8] |
| Skin Irritation | Non-irritating (Category IV) | Based on animal studies.[2][8] |
| Skin Sensitization | Not a sensitizer | Based on animal studies.[2][8] |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Re-evaluation Decision RVD2022-03, Florasulam and its associated end-use products - Canada.ca [canada.ca]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. adama.com [adama.com]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. apvma.gov.au [apvma.gov.au]
- 8. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
